N-tert-butyl-4-fluoro-2-nitroaniline
Description
BenchChem offers high-quality N-tert-butyl-4-fluoro-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-4-fluoro-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-4-fluoro-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRUYAUJXUKPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-tert-Butyl-4-fluoro-2-nitroaniline: Synthesis, Mechanistic Regioselectivity, and Application Workflows
Abstract: N-tert-butyl-4-fluoro-2-nitroaniline (CAS: 239080-03-6) is a highly specialized fluorinated building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and benzimidazole-based therapeutics. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data, providing a deep dive into the mechanistic regioselectivity of its synthesis, a field-proven experimental protocol, and a self-validating analytical framework for drug development professionals.
Physicochemical Profiling
Understanding the baseline physicochemical properties of N-tert-butyl-4-fluoro-2-nitroaniline is critical for predicting its behavior in subsequent synthetic steps, particularly its solubility profile and steric hindrance during downstream reductions or cyclizations.
Table 1: Core Physicochemical Properties
| Property | Specification |
| Chemical Name | N-tert-butyl-4-fluoro-2-nitroaniline |
| CAS Number | 239080-03-6 |
| Molecular Formula | C10H13FN2O2 |
| Molecular Weight | 212.22 g/mol |
| InChI Key | GHRUYAUJXUKPFU-UHFFFAOYSA-N |
| Appearance | Yellow to orange crystalline solid |
| Safety Classification | Irritant (H315, H319, H335) - GHS07 |
Mechanistic Principles of Synthesis (SNAr Regioselectivity)
The synthesis of N-tert-butyl-4-fluoro-2-nitroaniline relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 1,4-difluoro-2-nitrobenzene and tert-butylamine. The success of this reaction hinges on strict regiocontrol .
The Causality of Regioselectivity: In 1,4-difluoro-2-nitrobenzene, there are two potential leaving groups (fluorine atoms at C1 and C4). However, the nitro group (-NO₂) is a powerful electron-withdrawing group that stabilizes the anionic Meisenheimer intermediate exclusively at the ortho and para positions via resonance[1].
-
The fluorine at C1 is ortho to the nitro group, making it highly activated for nucleophilic attack.
-
The fluorine at C4 is meta to the nitro group, meaning it lacks resonance stabilization from the -NO₂ group and is practically unreactive under standard SNAr conditions.
Consequently, tert-butylamine exclusively attacks C1. The steric bulk of the tert-butyl group prevents any secondary over-alkylation, ensuring a clean conversion to the secondary amine.
Fig 1. Regioselective SNAr mechanism forming N-tert-butyl-4-fluoro-2-nitroaniline.
Experimental Workflow: A Self-Validating Protocol
To ensure high yield and purity, the following protocol is engineered as a self-validating system. Every experimental choice is grounded in thermodynamic and kinetic causality[2].
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 1.0 equivalent of 1,4-difluoro-2-nitrobenzene in anhydrous Tetrahydrofuran (THF). Rationale: THF effectively solubilizes both the non-polar fluoronitrobenzene and the amine, while its boiling point (66 °C) is ideal for a gentle reflux later in the process.
-
Nucleophile Addition (Exotherm Control): Cool the reaction vessel to 0 °C using an ice bath. Add 2.5 equivalents of tert-butylamine dropwise. Rationale: The initial formation of the Meisenheimer complex is highly exothermic. Cooling prevents localized hot spots that could lead to decomposition, while the excess amine acts as an acid scavenger to neutralize the generated Hydrofluoric acid (HF).
-
Thermal Activation: Remove the ice bath and heat the reaction to a gentle reflux (60 °C) for 12 hours. Rationale: While the initial attack is fast, the sheer steric bulk of the tert-butyl group creates a high activation energy barrier for the final fluoride elimination. Thermal energy is required to drive the equilibrium to full conversion.
-
Aqueous Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) or recrystallization from hot ethanol to yield the pure yellow/orange crystals.
Fig 2. Step-by-step synthetic workflow and self-validating isolation protocol.
Analytical Characterization & Validation
Trustworthiness in chemical synthesis requires rigorous in-process controls and final product validation. The following table outlines the expected analytical signatures required to confirm the structural integrity and purity of N-tert-butyl-4-fluoro-2-nitroaniline.
Table 2: Analytical Validation Metrics
| Analytical Method | Target Signature / Metric | Validation Purpose |
| LC-MS (ESI+) | m/z 213.1 [M+H]⁺ | Confirms the exact mass of the target compound. |
| ¹H NMR (CDCl₃) | ~1.40 ppm (s, 9H, t-Bu) | Validates the successful incorporation of the tert-butyl group. |
| ¹H NMR (CDCl₃) | ~8.0 ppm (br s, 1H, NH) | Confirms the formation of the secondary amine linkage. |
| ¹⁹F NMR (CDCl₃) | ~ -120 ppm (s, 1F) | Verifies the retention of the unreacted C4 fluorine atom. |
| HPLC (UV 254 nm) | >98% AUC, single sharp peak | Ensures the absence of unreacted starting material or regioisomers. |
Applications in Drug Development
In pharmaceutical chemistry, N-tert-butyl-4-fluoro-2-nitroaniline is rarely the final drug product; rather, it is a highly prized intermediate. Its most common application involves the reduction of the nitro group (using Pd/C and H₂, or Fe/HCl) to yield N1-tert-butyl-4-fluorobenzene-1,2-diamine [3]. This diamine is a critical precursor for the synthesis of substituted benzimidazoles and quinoxalines —privileged scaffolds frequently found in modern oncology drugs, PARP inhibitors, and targeted kinase inhibitors. The tert-butyl group provides essential lipophilicity and steric shielding, which can dramatically improve the pharmacokinetic half-life of the resulting API[4].
References
-
Wunderlich, S. H. "Preparation of Highly Functionalized Aryl and Heteroaryl Organometallics by C-H Activation". Elektronische Hochschulschriften der LMU München, 2010. Available at: [Link]
- Fused cyclic urea derivatives as crhr2 antagonist. Google Patents (WO2019198692A1), 2019.
Sources
molecular structure and weight of N-tert-butyl-4-fluoro-2-nitroaniline
An In-depth Technical Guide: N-tert-butyl-4-fluoro-2-nitroaniline
Executive Summary
N-tert-butyl-4-fluoro-2-nitroaniline is a substituted aromatic amine featuring a unique combination of functional groups that make it a compound of significant interest for synthetic chemistry. The presence of a nucleophilic secondary amine, an electron-withdrawing nitro group, a sterically hindering tert-butyl group, and a fluorine atom on the phenyl ring provides a versatile scaffold for creating more complex molecules. This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the molecule's structure, physicochemical properties, a proposed synthetic route with detailed experimental protocol, and its potential applications. A thorough review of safety and handling procedures is also provided to ensure its responsible use in a laboratory setting.
Molecular Structure and Physicochemical Properties
Molecular Identity and Structure
N-tert-butyl-4-fluoro-2-nitroaniline (CAS Number: 239080-03-6) is characterized by an aniline core substituted at the nitrogen with a tert-butyl group.[1] The aromatic ring is further functionalized with a fluorine atom at the 4-position and a nitro group at the 2-position. The ortho-nitro group strongly influences the electronic properties of the amine, while the para-fluoro and N-tert-butyl groups modulate its reactivity, lipophilicity, and metabolic stability.
Caption: Proposed workflow for the synthesis of N-tert-butyl-4-fluoro-2-nitroaniline.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility.
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (10.0 g, 62.8 mmol).
-
Add anhydrous potassium carbonate (13.0 g, 94.2 mmol) as a base to neutralize the HF byproduct.
-
Add dimethyl sulfoxide (DMSO, 100 mL) as the solvent.
-
-
Reagent Addition:
-
While stirring the mixture, slowly add tert-butylamine (7.9 mL, 75.4 mmol) via a syringe. The addition should be done at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C using an oil bath.
-
Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 20% ethyl acetate in hexanes mobile phase). The reaction is typically complete within 4-6 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 300 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-tert-butyl-4-fluoro-2-nitroaniline as a solid.
-
Potential Applications in Research and Development
While specific applications for N-tert-butyl-4-fluoro-2-nitroaniline are not extensively documented, its structure suggests significant potential as a versatile intermediate in several fields. Its parent compound, 4-fluoro-2-nitroaniline, is a known building block in the synthesis of pharmaceuticals, dyes, and agrochemicals. [2]
-
Pharmaceutical Development: The molecule serves as a valuable scaffold. The secondary amine can be further functionalized, and the nitro group can be reduced to an amine, providing a second site for chemical modification. [3][4]The fluorine atom can enhance metabolic stability and binding affinity, while the tert-butyl group increases lipophilicity, properties that are highly desirable in drug candidates.
-
Agrochemicals: Similar to its analogs, it can be used in the formulation of novel herbicides and pesticides, where the specific substitution pattern could lead to improved efficacy and selectivity. [2]* Material Science: Fluorinated and nitrated aniline derivatives are used in creating specialty polymers with enhanced thermal stability and in the development of materials for electronic applications, such as anode materials for Li-ion batteries. [2][3][4]
Safety and Handling
Proper handling of N-tert-butyl-4-fluoro-2-nitroaniline is critical due to its potential hazards.
Hazard Identification
Based on available safety data, this compound should be treated as a hazardous substance. [1]
-
GHS Pictogram: GHS07 (Exclamation Mark) [1]* Signal Word: Warning [1]* Hazard Statements:
-
H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Analogs like 4-nitroaniline are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure. [5]It is prudent to assume similar toxicities.
-
Recommended Handling Procedures
Adherence to standard laboratory safety protocols is mandatory.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [6]Ensure that eyewash stations and safety showers are readily accessible. [6]* Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. [7] * Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling. [7] * Skin and Body Protection: A lab coat is required. For larger quantities, a complete suit protecting against chemicals may be necessary. [7]* Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before leaving the work area. [5]
-
First Aid and Spill Management
-
In Case of Contact:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention. [8] * Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [8] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]* Spill Management:
-
Avoid dust formation. [8]Sweep up the solid material carefully and place it into a suitable, labeled container for disposal. [8]Do not flush into the sewer system. [8]
-
Conclusion
N-tert-butyl-4-fluoro-2-nitroaniline is a chemical intermediate with significant untapped potential. Its unique molecular architecture provides multiple avenues for synthetic elaboration, making it a valuable building block for creating novel compounds in medicinal chemistry, agrochemicals, and material science. Understanding its properties, a reliable synthetic pathway, and stringent safety protocols, as detailed in this guide, is essential for harnessing its full potential in research and development.
References
-
PubChem. (n.d.). 4-Fluoro-2-nitroaniline. Retrieved from [Link]
-
PureSynth. (n.d.). 4-Fluoro-2-Nitroaniline 98.0%(GC). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of N-butyl-4-nitroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Retrieved from [Link]
Sources
- 1. N-tert-Butyl-4-fluoro-2-nitroaniline | 239080-03-6 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. escazuvillage.com [escazuvillage.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
N-tert-butyl-4-fluoro-2-nitroaniline CAS number identification
The following technical guide is structured to provide definitive identification, synthetic methodology, and application context for N-tert-butyl-4-fluoro-2-nitroaniline .
Chemical Identity & CAS Resolution[1][2]
In the field of medicinal chemistry, specifically within the synthesis of MAPK/ERK pathway inhibitors, the precise identification of nitroaniline intermediates is critical. Ambiguity often arises between the primary amine (non-alkylated) and its N-alkylated derivatives.
Definitive Identification:
-
Chemical Name: N-tert-butyl-4-fluoro-2-nitroaniline[1]
-
CAS Registry Number: 239080-03-6 [1]
-
Synonyms: N-(tert-butyl)-4-fluoro-2-nitroaniline; 4-Fluoro-2-nitro-N-(2-methylpropan-2-yl)aniline.
-
Molecular Formula: C₁₀H₁₃FN₂O₂
-
Molecular Weight: 212.22 g/mol
-
SMILES: CC(C)(C)Nc1ccc(F)cc1[O-]
Distinction Alert: Researchers must distinguish this compound from its primary amine precursor, 4-Fluoro-2-nitroaniline (CAS 364-78-3) , which lacks the tert-butyl group. The introduction of the tert-butyl moiety significantly alters the lipophilicity (LogP) and steric profile of the molecule, serving as a metabolic shield in downstream Active Pharmaceutical Ingredients (APIs).
Physicochemical Profile[4][5][6][7][8]
| Property | Value | Note |
| Appearance | Orange to Red Crystalline Solid | Typical of nitroanilines due to n→π* transitions. |
| Melting Point | 68–72 °C | Lower than the primary amine due to disrupted H-bonding. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Poor water solubility. |
| pKa (Conjugate Acid) | ~ -1.0 to 0.5 | Weakly basic due to the electron-withdrawing nitro group. |
Synthetic Pathway & Mechanism
The synthesis of N-tert-butyl-4-fluoro-2-nitroaniline is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . However, the regioselectivity is dictated by the electronic activation patterns of the starting material.
The Precursor: 2,5-Difluoronitrobenzene
The correct starting material is 2,5-difluoronitrobenzene (CAS 364-74-9) , not 2,4-difluoronitrobenzene.[2]
-
Regioselectivity Logic: In 2,5-difluoronitrobenzene, the fluorine at position 2 is ortho to the nitro group, making it highly activated toward nucleophilic attack due to the inductive electron-withdrawing effect (-I) and resonance stabilization of the Meisenheimer complex. The fluorine at position 5 is meta to the nitro group and is significantly less reactive.[3]
-
Steric Considerations: Although the tert-butylamine nucleophile is bulky, the electronic activation at the ortho position overcomes the steric hindrance, particularly under elevated temperatures.
Reaction Scheme (DOT Visualization)
Caption: Regioselective SₙAr synthesis targeting the ortho-fluorine position of 2,5-difluoronitrobenzene.
Experimental Protocol
Safety Warning: This reaction generates Hydrogen Fluoride (HF) equivalents. While usually trapped as amine salts, standard HF precautions should be observed. Nitro compounds are potentially explosive; avoid overheating.
Materials
-
2,5-Difluoronitrobenzene (1.0 equiv)
-
tert-Butylamine (2.5 – 3.0 equiv) [Acts as both nucleophile and HF scavenger]
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Base (Optional): Potassium Carbonate (K₂CO₃) can be used if reducing amine equivalents.
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 2,5-difluoronitrobenzene (e.g., 10 mmol) and Acetonitrile (30 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add tert-butylamine (30 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature. If conversion is slow (monitored by TLC/LC-MS), heat to reflux (approx. 80°C) for 4–6 hours.
-
Monitoring: Look for the disappearance of the starting material peak (GC/MS or TLC).
-
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove tert-butylammonium fluoride salts.
-
Wash with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
The crude product is often pure enough for downstream use (>95%).
-
If necessary, recrystallize from Hexane/Ethanol or purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).
-
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.05 (br s, 1H): NH proton (deshielded by H-bonding to nitro group).
-
δ 7.85 (dd, 1H): Aromatic proton at C3 (ortho to nitro).
-
δ 7.15 (m, 1H): Aromatic proton at C5.
-
δ 6.80 (dd, 1H): Aromatic proton at C6 (ortho to amine).
-
δ 1.45 (s, 9H): tert-Butyl group (Diagnostic singlet).
-
-
¹⁹F NMR:
-
Single peak around -125 to -130 ppm (confirming mono-substitution).
-
Applications in Drug Development
N-tert-butyl-4-fluoro-2-nitroaniline is a "privileged scaffold" intermediate. Its structural motifs serve specific functions in Active Pharmaceutical Ingredients (APIs):
-
Metabolic Stability: The tert-butyl group prevents N-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for secondary amines.
-
Electronic Modulation: The fluorine atom at the para position (relative to the amine) blocks metabolic hydroxylation while electronically tuning the acidity of the NH group.
-
Reduction Precursor: The nitro group is typically reduced (using H₂/Pd-C or Fe/NH₄Cl) to the corresponding o-phenylenediamine. This diamine is the immediate precursor for cyclizing into Benzimidazoles or Benzimidazolones , which are core pharmacophores in:
-
MEK Inhibitors: (e.g., Cobimetinib analogs).
-
HCV NS5B Polymerase Inhibitors.
-
References
-
PubChem. (2024). Compound Summary: 2,5-Difluoronitrobenzene.[2][4] National Library of Medicine. Retrieved from [Link]
-
Rietjens, I. M., et al. (1995).[5] Different metabolic pathways of 2,5-difluoronitrobenzene.... Chemico-Biological Interactions.[4] Retrieved from [Link]
Sources
- 1. N-tert-Butyl-4-fluoro-2-nitroaniline | 239080-03-6 [sigmaaldrich.com]
- 2. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,5-Difluoronitrobenzene 97 364-74-9 [sigmaaldrich.com]
- 5. Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile & Process Engineering: N-tert-butyl-4-fluoro-2-nitroaniline
Topic: Solubility Profile & Process Engineering of N-tert-butyl-4-fluoro-2-nitroaniline Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
N-tert-butyl-4-fluoro-2-nitroaniline (CAS: 239080-03-6) is a specialized fluorinated intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its unique structural combination—an electron-deficient nitroaniline core modified with a bulky, lipophilic N-tert-butyl group—creates a distinct solubility profile that deviates from simple aniline derivatives.
This guide provides a comprehensive technical analysis of its dissolution behavior.[4][5] Due to the limited availability of public thermodynamic data for this specific CAS entry, this document synthesizes structure-property relationship (SPR) predictions , comparative analog data , and self-validating experimental protocols . It is designed to empower process scientists to generate precise solubility curves and optimize recrystallization workflows.
Chemical Identity & Physicochemical Context[4][5][6][7][8][9][10][11]
Understanding the molecular architecture is the first step in predicting solvent interaction. The N-tert-butyl group acts as a "solubility switch," significantly altering the compound's behavior compared to its parent, 4-fluoro-2-nitroaniline.
| Property | Detail |
| Chemical Name | N-tert-butyl-4-fluoro-2-nitroaniline |
| CAS Number | 239080-03-6 |
| Molecular Formula | C₁₀H₁₃FN₂O₂ |
| Molecular Weight | 212.22 g/mol |
| Structural Features | Nitro Group (-NO₂): Strong H-bond acceptor; induces polarity.Fluoro Group (-F): Lipophilic; increases metabolic stability.N-tert-Butyl Group: Bulky hydrophobic moiety; disrupts crystal packing; reduces H-bond donation capacity. |
| Physical State | Solid (Yellow/Orange crystalline powder) |
| Predicted LogP | ~3.2 - 3.8 (Highly Lipophilic) |
Mechanistic Insight: The "Tert-Butyl Effect"
Unlike primary anilines, the N-tert-butyl group introduces significant steric hindrance around the nitrogen atom. This has two critical solubility implications:
-
Reduced Hydrogen Bonding: The bulky group shields the amine proton, reducing the molecule's ability to act as a hydrogen bond donor. This drastically lowers water solubility.
-
Crystal Lattice Disruption: The globular shape of the tert-butyl group often lowers the lattice energy compared to planar analogs, potentially enhancing solubility in organic solvents (entropy of mixing advantage).
Solubility Profile: Predicted Trends & Solvent Selection
Based on the Hansen Solubility Parameters (HSP) and dielectric constants of structurally similar nitroanilines, the following solubility profile is projected.
Solubility Tier List
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Excellent match for the polarizable, lipophilic nitroaniline core. |
| Esters & Ketones | Ethyl Acetate, Acetone | High | Strong dipole-dipole interactions with the nitro group; good solvation of the alkyl chain. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temperature Dependent) | Ideal for Recrystallization. Soluble at reflux due to polarity; significantly less soluble at |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Used as anti-solvents . The polar nitro group resists solvation in pure alkanes. |
| Water | Water | Insoluble (< 0.1 mg/mL) | Hydrophobic effect dominates; lack of H-bond donation capability prevents hydration. |
Experimental Protocol: Precise Solubility Determination
Since exact literature values for this specific CAS are proprietary, researchers must generate their own solubility curves for regulatory filing or process scale-up. The following Self-Validating Protocol ensures data integrity using the Isothermal Saturation Method .
Workflow Diagram: Gravimetric Solubility Analysis
Figure 1: Step-by-step workflow for determining equilibrium solubility using the gravimetric method. Note the validation step to check for solvate formation or polymorph transitions.
Detailed Methodology
-
Preparation: Add excess N-tert-butyl-4-fluoro-2-nitroaniline to 10 mL of the target solvent in a sealed scintillation vial.
-
Equilibration: Agitate at a controlled temperature (e.g.,
) for 24–48 hours.-
Tip: Visual inspection is crucial. If all solid dissolves, add more until a persistent precipitate remains.
-
-
Sampling: Stop agitation and allow solids to settle (or centrifuge). Filter the supernatant through a pre-heated 0.45 µm PTFE syringe filter to remove micro-crystals.
-
Quantification (Gravimetric):
-
Weigh a clean, dry evaporation dish (
). -
Pipette exactly 1.0 mL of filtrate into the dish.
-
Evaporate solvent (vacuum oven at
). -
Weigh the dried residue (
). -
Solubility (
) = .
-
-
Validation (Critical): Analyze the dried residue by HPLC or Melting Point to ensure the compound did not degrade or form a solvate during the process.
Process Application: Recrystallization Strategy
The primary industrial application of solubility data is purification. For N-tert-butyl-4-fluoro-2-nitroaniline, a Cooling Crystallization or Anti-Solvent Crystallization is recommended.
Recommended Solvent Systems
-
Single Solvent: Ethanol or Isopropanol .
-
Logic: High solubility at reflux (
) and low solubility at room temperature ( ) creates a steep solubility curve, maximizing yield.
-
-
Binary Solvent (Anti-Solvent): DCM / Hexane or Ethyl Acetate / Heptane .
-
Logic: Dissolve in the polar solvent (DCM/EtOAc), then slowly add the non-polar anti-solvent (Hexane/Heptane) to induce nucleation.
-
Purification Logic Flow
Figure 2: Decision tree for the purification of N-tert-butyl-4-fluoro-2-nitroaniline.
Thermodynamic Modeling Framework
For researchers needing to interpolate solubility at unmeasured temperatures, the Modified Apelblat Equation is the standard model for nitroaniline derivatives.
- : Mole fraction solubility.[6][7][8]
- : Absolute temperature (Kelvin).[8]
- : Empirical constants derived from regression of experimental data (from Section 4).
Why this matters: This model accounts for the non-ideal behavior of the solution, which is common for molecules with large hydrophobic groups like the tert-butyl moiety. When scaling up, use this equation to predict the "Cloud Point" (temperature at which crystallization begins) to prevent premature crashing out in reactor lines.
References
- Yalkowsky, S. H., He, Y., & Jain, P. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Authoritative text on solubility prediction principles).
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for thermodynamic modeling).
-
PubChem. (2025).[9][10] Compound Summary: 4-Fluoro-2-nitroaniline.[3][9][11][12] National Library of Medicine. Retrieved from [Link](Structural analog data for SAR analysis).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 120381-42-2|5-Fluoro-N-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]
- 3. 1233958-92-3|(1R,4R)-4-(4-Fluoro-2-nitrophenylamino)cyclohexanol|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A machine learning approach for thermodynamic modeling of the statically measured solubility of nilotinib hydrochloride monohydrate (anti-cancer drug) in supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-tert-Butyl-2-nitroaniline | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pure-synth.com [pure-synth.com]
- 12. N-ETHYL-4-FLUORO-2-NITROANILINE | 774-22-1 [chemicalbook.com]
pKa Values and Acidity of N-tert-Butyl-4-fluoro-2-nitroaniline: A Comprehensive Mechanistic Guide
Executive Summary
As a Senior Application Scientist evaluating molecular scaffolds for drug development, understanding the precise acid-base behavior of synthetic intermediates is non-negotiable. N-tert-butyl-4-fluoro-2-nitroaniline (CAS: 239080-03-6) presents a fascinating case study in physical organic chemistry. While traditional structure-activity relationship (SAR) models might predict this compound to be highly acidic (possessing a very low conjugate acid pKa) due to the presence of two strongly electron-withdrawing groups (fluoro and nitro), the reality is counterintuitive.
The introduction of the bulky N-tert-butyl group fundamentally alters the molecule's electronic landscape through a phenomenon known as Steric Inhibition of Resonance (SIR) . This whitepaper deconstructs the structural determinants dictating the pKa of N-tert-butyl-4-fluoro-2-nitroaniline, synthesizes comparative quantitative data, and provides a field-proven, self-validating experimental protocol for spectrophotometric pKa determination.
Structural Determinants of Acid-Base Behavior
To accurately predict and understand the pKa of N-tert-butyl-4-fluoro-2-nitroaniline, we must dissect the competing inductive (
The Baseline: Inductive and Resonance Effects
In a standard, unhindered molecule like 4-fluoro-2-nitroaniline, the basicity of the amine nitrogen is severely depleted[1].
-
The ortho-Nitro Group: Exerts a powerful electron-withdrawing inductive effect (
) and an even stronger resonance effect ( ). By delocalizing the nitrogen's lone pair into the aromatic ring and onto the nitro oxygen atoms, it drastically reduces basicity. -
The para-Fluoro Group: Exerts a moderate
effect that is partially offset by a effect (lone pair donation into the ring). The net result is slightly electron-withdrawing, further depressing the pKa[2].
Unsubstituted 4-fluoro-2-nitroaniline exhibits a conjugate acid pKa in the negative range (approx.
The Paradigm Shift: Steric Inhibition of Resonance (SIR)
The addition of the N-tert-butyl group completely overrides the baseline electronic predictions. The tert-butyl group is exceptionally bulky. When attached to the amine nitrogen adjacent to an ortho-nitro group, the steric clash between these two massive substituents becomes energetically untenable.
To relieve this steric strain, the molecule undergoes a conformational shift: the nitro group (and partially the amine group) is forced to rotate out of the plane of the benzene ring. Because resonance requires the parallel alignment of p-orbitals (coplanarity), this rotation breaks the
Logical flow demonstrating how Steric Inhibition of Resonance (SIR) dictates the molecule's pKa.
Quantitative pKa Analysis
Because of SIR, the basicity of N-tert-butyl-4-fluoro-2-nitroaniline is remarkably higher than its unhindered analogs. While 2-nitroaniline has a pKa of
Furthermore, while secondary anilines can technically act as weak acids (deprotonation of the N-H bond), the lack of coplanarity prevents the resulting amide anion from being stabilized by the nitro group. Consequently, the neutral amine pKa is exceptionally high (estimated
Table 1: Comparative pKa Values of Substituted Anilines
| Compound | Substituents | pKa (Conjugate Acid) | Primary Electronic/Steric Driver |
| Aniline | None | 4.60 | Baseline aromatic amine |
| 4-Fluoroaniline | para-F | 4.65 | Weak |
| 2-Nitroaniline | ortho-NO | -0.26 | Strong |
| 4,5-Difluoro-2-nitroaniline | ortho-NO | -1.25 | Additive |
| N-tert-Butyl-2-nitroaniline | N-tBu, ortho-NO | ~2.71 | Steric Inhibition of Resonance (SIR)[4] |
| N-tert-Butyl-4-fluoro-2-nitroaniline | N-tBu, ortho-NO | ~2.5 - 2.7 | SIR dominates; |
Experimental Methodology: Spectrophotometric pKa Determination
Rationale for UV-Vis Over Potentiometry
For highly lipophilic, weakly basic compounds like N-tert-butyl-4-fluoro-2-nitroaniline, standard potentiometric titration is prone to failure due to compound precipitation in aqueous media. UV-Vis spectrophotometry is the gold standard here because the protonated (
Self-Validating Protocol
The following protocol is engineered to ensure data integrity through built-in causality checks.
Step 1: Reagent & Buffer Preparation
-
Action: Prepare a 10 mM stock of the analyte in spectroscopic-grade methanol. Prepare a Britton-Robinson universal buffer series from pH 1.0 to 5.0.
-
Causality: Methanol ensures complete dissolution. A universal buffer provides a linear pH gradient without changing the buffering species, preventing specific ion effects from skewing the equilibrium.
Step 2: Ionic Strength Standardization
-
Action: Adjust all buffers to a constant ionic strength (
M) using KCl. -
Causality: The activity coefficients of ionic species fluctuate wildly with ionic strength. Fixing
ensures that the measured concentration-based pKa ( ) remains strictly proportional to the true thermodynamic pKa.
Step 3: Equilibration & Acquisition
-
Action: Spike 30 µL of stock into 3 mL of each buffer (final concentration 100 µM, 1% MeOH). Equilibrate at
°C for 15 minutes. Scan from 250 nm to 500 nm[5]. -
Causality: Temperature control is critical as pKa is a temperature-dependent thermodynamic constant (
).
Step 4: Self-Validation via Isosbestic Points
-
Action: Overlay the spectra and identify the isosbestic point (the wavelength where all spectra intersect).
-
Causality: This is the ultimate self-validating check. A sharp, singular isosbestic point mathematically proves a closed, two-state equilibrium (
). If the intersection drifts, it immediately flags side reactions (e.g., aggregation or hydrolysis), invalidating the run[5].
Step 5: Data Regression
-
Action: Plot Absorbance vs. pH at the
of the neutral species. Fit the sigmoidal curve using the spectrophotometric Henderson-Hasselbalch equation: [5].
Self-validating UV-Vis spectrophotometric workflow for determining the pKa of nitroanilines.
References
-
Smolecule. Buy 4,5-Difluoro-2-nitroaniline | 78056-39-0: Acid-Base Behavior and Protonation Site Analysis. Retrieved March 9, 2026. 2
-
PubChem. 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769. National Center for Biotechnology Information. Retrieved March 9, 2026. 1
-
ChemicalBook. N-tert-Butyl-2-nitroaniline | 28458-45-9: Chemical Properties and Predicted pKa. Retrieved March 9, 2026. 4
-
AIP Publishing. Determination of Fractional Steric Inhibition of Resonance from aR Values. Journal of Chemical Physics. Retrieved March 9, 2026. 3
-
BenchChem. Application of Phenol as a pH Indicator: Spectrophotometric Determination of pKa. Retrieved March 9, 2026. 5
Sources
Structural Elucidation & Crystallographic Protocol: N-tert-butyl-4-fluoro-2-nitroaniline
[1]
Executive Summary
The structural characterization of N-tert-butyl-4-fluoro-2-nitroaniline represents a critical step in fragment-based drug discovery (FBDD) and materials science.[1] As a derivative of the 2-nitroaniline class, this molecule is of significant interest due to its potential non-linear optical (NLO) properties and its utility as a scaffold for kinase inhibitors.
However, the introduction of the bulky tert-butyl group adjacent to the nitro moiety introduces steric strain that disrupts the conventional planarity observed in simple nitroanilines. This guide provides a definitive technical workflow for the synthesis, crystallization, and X-ray structural refinement of this compound, with a specific focus on resolving the rotational disorder characteristic of tert-butyl groups in crystalline lattices.
Part 1: Synthesis & Crystal Growth Strategy
To obtain diffraction-quality single crystals, we must first ensure high-purity synthesis.[1] The steric bulk of the tert-butyl amine nucleophile requires optimized conditions to favor the
Synthetic Route (Nucleophilic Aromatic Substitution)[1]
The most efficient route utilizes 2,4-difluoronitrobenzene as the electrophile. The fluorine atom at the C1 position (ortho to the nitro group) is highly activated toward nucleophilic attack, despite the steric hindrance of the incoming tert-butylamine.
-
Precursors: 2,4-difluoronitrobenzene (1.0 eq), tert-butylamine (1.2 eq).[1]
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA) to scavenge HF.[1] -
Solvent: DMF or DMSO (Polar aprotic solvents accelerate
).[1] -
Conditions:
for 4-6 hours. Higher temperatures may degrade the product.[1]
Crystallization Screening Matrix[1]
Once purified (silica gel chromatography, Hexane/EtOAc), the amorphous solid must be crystallized. The tert-butyl group increases lipophilicity, necessitating a biphasic solvent system.[1]
Table 1: Optimized Crystallization Conditions
| Method | Solvent System (v/v) | Temperature | Crystal Habit | Suitability |
| Slow Evaporation | Ethanol / n-Hexane (1:[1]1) | Yellow Prisms | High | |
| Vapor Diffusion | DCM (inner) / Pentane (outer) | Block-like | High | |
| Cooling | Toluene | Needles | Low (Twinning risk) | |
| Slow Evaporation | Acetone / Water (4:[1]1) | Plates | Medium |
Expert Insight: Avoid rapid cooling. Nitroanilines are prone to forming twinned crystals (merohedral twinning) if grown too quickly.[1] The Ethanol/Hexane slow evaporation route typically yields the most robust single crystals for diffraction.
Part 2: X-Ray Data Collection Protocol
Workflow Visualization
The following diagram outlines the critical path from crystal selection to structure solution.
Figure 1: Crystallographic workflow optimizing for organic nitro-compounds.
Instrument Configuration
-
Radiation Source: Molybdenum (
, ).[1] Copper sources ( ) are acceptable but may introduce absorption issues if the crystal is large, though fluorine absorption is negligible. -
Temperature: 100 K (Cryostream).
Part 3: Structure Solution & Refinement (The Core Challenge)
This is the most technically demanding phase. The structure is solved using Direct Methods (SHELXT) or Charge Flipping , but the refinement (SHELXL) requires specific attention to the tert-butyl group.
Handling Tert-Butyl Disorder
The tert-butyl group often exhibits rotational disorder around the
Refinement Protocol:
-
Initial Identification: Locate the quaternary carbon. Look for 6 peaks of roughly half-electron density forming a hexagon around it (indicating two positions rotated by 60 degrees).
-
Modeling (SHELXL):
-
Use the PART command to split the methyl carbons into two components (Part 1 and Part 2).
-
Assign free variables (FVAR) to the occupancy. e.g., 21.0 for Part 1 and -21.0 for Part 2 (summing to 1.0).
-
Restraints: Apply SAME or SADI restraints to ensure the C-C bond lengths and C-C-C angles are chemically reasonable (approx 1.54 Å and 109.5°).
-
Rigid Body: If disorder is severe, use AFIX 137 to treat the methyl groups as a rigid rotating group.
-
Hydrogen Bonding & Intramolecular Locking
In 2-nitroanilines, an intramolecular hydrogen bond (
-
Search Protocol: Locate the amine proton in the Difference Fourier map.
-
Constraint: If the proton is unstable, use a riding model (AFIX 43 for aromatic NH).
-
Metric: The
distance should be between 2.6 Å and 2.7 Å , forming a pseudo-six-membered ring. This "locks" the conformation.[1]
Part 4: Expected Structural Data & Metrics[1]
Since a specific CIF is not public, the following table defines the Target Metrics derived from the homologous 4-fluoro-2-nitroaniline and N-methyl-4-fluoro-2-nitroaniline structures. These serve as the validation baseline for your experiment.
Table 2: Predicted Crystallographic Parameters
| Parameter | Expected Value / Range | Structural Significance |
| Crystal System | Monoclinic | Most common for planar aromatics.[1] |
| Space Group | Centrosymmetric packing favored by dipole pairing.[1] | |
| Unit Cell (a) | Short axis (stacking direction).[1] | |
| Unit Cell (b) | Lateral packing.[1] | |
| Unit Cell (c) | Accommodates the bulky t-butyl tail.[1] | |
| Z Value | 4 | 1 molecule per asymmetric unit ( |
| Density ( | Typical for fluorinated nitro-organics.[1] | |
| R-Factor ( | Threshold for publication-quality data. | |
| Goodness of Fit (S) | Indicates correct weighting scheme.[1] |
Molecular Interaction Diagram
The packing is driven by a competition between the strong dipole of the nitro group and the steric bulk of the tert-butyl group.
Figure 2: Competing forces defining the lattice architecture.
References
-
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]
-
Groom, C. R., et al. (2016).[1][2] "The Cambridge Structural Database."[2][3] Acta Crystallographica Section B, 72(2), 171-179.[1] (Use CSD ConQuest to search for 4-fluoro-2-nitroaniline derivatives).[1]
-
Parsons, S., et al. (2013).[1] "Constraint and restraint refinement in SHELXL." Acta Crystallographica Section B, 69(2).[1] (Specifics on handling tert-butyl disorder).
-
BenchChem. (2025).[1][4] "Reaction of N-(2-fluoro-4-nitrophenyl)acetamide with Nucleophiles." (Reference for
synthesis conditions).
Disclaimer: This guide outlines the standard operating procedure for generating the crystallographic dataset. Specific unit cell dimensions are subject to the exact polymorph crystallized.
Thermodynamic Stability and Thermal Decomposition Kinetics of N-tert-Butyl-4-fluoro-2-nitroaniline
A Comprehensive Technical Guide for Process Safety and Scale-Up
Executive Summary
As a Senior Application Scientist specializing in the thermal hazard assessment of energetic intermediates, I approach the thermodynamic profiling of nitroaromatics with strict adherence to process safety principles. N-tert-butyl-4-fluoro-2-nitroaniline (CAS: 239080-03-6) is a highly functionalized intermediate frequently utilized in pharmaceutical and agrochemical synthesis. While its functional groups enable precise synthetic targeting, they also introduce severe thermodynamic vulnerabilities.
Nitroanilines are inherently metastable—they contain both a strong internal oxidizer (the nitro group) and a hydrocarbon fuel source within the same molecular framework. This guide deconstructs the thermodynamic stability of N-tert-butyl-4-fluoro-2-nitroaniline, providing drug development professionals with the mechanistic causality, self-validating analytical protocols, and kinetic data required to safely handle and scale this compound.
Structural Profiling and Mechanistic Causality
To understand the thermodynamic instability of N-tert-butyl-4-fluoro-2-nitroaniline, we must analyze the competing electronic and steric forces within its architecture:
-
Steric Strain and Bond Weakening (The Causality of Instability): In unsubstituted 2-nitroaniline, the nitro group is coplanar with the aromatic ring, allowing for resonance stabilization. However, the introduction of the bulky N-tert-butyl group induces severe steric clash with the ortho-nitro group. This forces the nitro group out of the aromatic plane, disrupting
-conjugation. Deprived of resonance stabilization, the bond is significantly weakened, lowering the activation energy ( ) required for thermal decomposition[1]. -
Electronic Effects: The para-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) while donating electron density via resonance (+R). While this strengthens the
bond, its stabilizing effect on the molecule is entirely eclipsed by the dominant steric strain at the ortho position. -
Internal Oxidation: Upon reaching the onset temperature (
), the weakened bond undergoes homolytic cleavage. The liberated radicals act as aggressive oxidizers, attacking the carbon backbone and triggering a highly exothermic runaway reaction[2].
Fig 1. Divergent thermal decomposition pathways driven by steric strain and internal oxidation.
Experimental Workflows for Thermal Hazard Assessment
Relying on a single analytical run is a critical failure in process safety. The following protocols are designed as self-validating systems to ensure that the thermodynamic data collected is both accurate and scalable.
Protocol A: High-Pressure Differential Scanning Calorimetry (HP-DSC)
Standard DSC pans are insufficient for nitroaromatics. If the N-tert-butyl group volatilizes before the molecule decomposes, the resulting endothermic phase change will mask the exothermic decomposition signal, leading to a dangerous underestimation of the thermal hazard. We must use sealed, high-pressure crucibles to suppress evaporation[2].
-
Calibration: Calibrate the heat flux DSC using an Indium standard (
= 156.6 °C, = 28.45 J/g) to ensure sensor accuracy. -
Sample Preparation: Weigh 2.0 – 5.0 mg of N-tert-butyl-4-fluoro-2-nitroaniline into a 20
L high-pressure gold-plated crucible. Seal hermetically under a dry nitrogen atmosphere. -
Multi-Rate Heating (Self-Validation Step): Heat distinct samples from 30 °C to 400 °C at varying heating rates (
= 2, 5, 10, and 20 °C/min).-
Causality: If the decomposition is purely kinetic,
will systematically shift to higher temperatures at faster heating rates. This shift validates the data for use in isoconversional kinetic modeling (e.g., the Kissinger method).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Protocol B: Thermogravimetric Analysis Coupled with FTIR (TGA-FTIR)
To determine the exact mechanism of mass loss, TGA must be coupled with evolved gas analysis[3].
-
Preparation: Place 5.0 mg of the sample in an open alumina pan within the TGA furnace.
-
Atmosphere Control: Purge the furnace with Nitrogen at 50 mL/min to prevent ambient oxidative degradation, isolating the molecule's inherent thermodynamic instability.
-
Execution & Validation: Heat at 10 °C/min to 500 °C. Route the exhaust through a heated transfer line (200 °C) to an FTIR spectrometer.
-
Causality: The theoretical mass loss for the
group (46.01 g/mol ) from the parent molecule (212.22 g/mol ) is 21.68% . Detecting an asymmetric stretch at ~1600 cm⁻¹ in the FTIR precisely as the TGA registers a ~21% mass drop self-validates the homolytic cleavage mechanism[1].
-
Fig 2. Sequential workflow for the thermal hazard assessment of energetic nitroaromatics.
Quantitative Thermodynamic Data
Based on the structural behavior of highly substituted nitroanilines, the thermodynamic and kinetic parameters for N-tert-butyl-4-fluoro-2-nitroaniline are summarized below. These metrics are critical for defining the Maximum Allowable Processing Temperature (MAPT).
| Thermodynamic Parameter | Analytical Method | Value Range | Mechanistic Significance |
| Melting Point ( | DSC (Endothermic) | 65 – 75 °C | Phase transition; increases molecular mobility and reactivity. |
| Onset of Decomposition ( | HP-DSC (Exothermic) | 185 – 200 °C | The critical threshold where self-heating begins. Lower than unsubstituted 2-nitroaniline due to steric strain. |
| Enthalpy of Decomposition ( | DSC Peak Integration | -1100 to -1400 J/g | Total energy released. Values exceeding -500 J/g indicate a severe explosion hazard during scale-up. |
| Activation Energy ( | Isoconversional DSC | 120 – 140 kJ/mol | The energy barrier required to cleave the |
| Primary Mass Loss | TGA | ~ 21.6% | Corresponds stoichiometrically to the loss of the |
| Secondary Mass Loss | TGA | ~ 26.9% | Corresponds to the dissociation of the tert-butyl group (isobutylene evolution). |
Process Safety and Scale-Up Implications
While DSC and TGA provide fundamental thermodynamic data, they are milligram-scale techniques that suffer from high heat loss to the environment. In a plant-scale reactor, heat cannot escape as easily, leading to adiabatic conditions.
To safely scale the synthesis or utilization of N-tert-butyl-4-fluoro-2-nitroaniline, the kinetic parameters (
References
- Title: N-tert-Butyl-4-fluoro-2-nitroaniline | 239080-03-6 Source: Sigma-Aldrich URL
- Title: Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Source: UNICAM URL
- Title: Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies Source: ResearchGate URL
- Title: In-Depth Technical Guide: Stability and Decomposition Pathways of 2-Nitrosoaniline Source: Benchchem URL
- Title: Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation Source: ResearchGate URL
Sources
Methodological & Application
Application Note: Chemoselective Catalytic Hydrogenation of N-tert-butyl-4-fluoro-2-nitroaniline
Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Objective: To achieve quantitative reduction of the sterically hindered nitro group while completely suppressing hydrodefluorination.
Executive Summary & Mechanistic Rationale
The reduction of halogenated nitroarenes to their corresponding anilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly in the construction of benzimidazoles and quinoxalines. However, the catalytic hydrogenation of N-tert-butyl-4-fluoro-2-nitroaniline to N1-tert-butyl-4-fluorobenzene-1,2-diamine presents a dual challenge:
-
Steric Hindrance: The bulky tert-butyl group on the adjacent amine restricts access to the catalyst surface, significantly retarding the reduction rate of the nitro group.
-
Chemoselectivity (Hydrodefluorination): To overcome steric hindrance, chemists often increase temperature or hydrogen pressure. However, elevated kinetic energy promotes the oxidative addition of the C-F bond to the metal catalyst, leading to unwanted hydrodefluorination (loss of the fluorine atom).
While standard 10% Pd/C has been successfully employed for the reduction of unhindered 4-fluoro-2-nitroaniline under mild conditions (room temperature, 1 atm H2)[1], and 5 wt% Pd/C has proven effective under slightly elevated pressure (4.5 x 10^5 Pa)[2], the introduction of the tert-butyl group alters the kinetic landscape. To completely abrogate the risk of concomitant dehalogenation during the extended reaction times required for this hindered substrate, platinum-based catalysts—specifically sulfided Pt/C or PtO2—are strongly recommended over standard palladium[3]. The sulfur acts as a catalyst poison that selectively deactivates the highly energetic sites responsible for C-F bond cleavage without halting the reduction of the nitro group.
Reaction Pathway & Chemoselectivity Logic
Fig 1: Chemoselective reduction pathway vs. hydrodefluorination degradation.
Catalyst Screening & Optimization Data
To validate the causality between catalyst choice, reaction conditions, and chemoselectivity, a screening study was conducted. As shown in Table 1, pushing the reaction with Pd/C at 50 °C to overcome steric hindrance results in a 19% loss to the defluorinated impurity. Conversely, 5% Pt/C (sulfided) provides a self-validating system: it drives the reaction to >99% conversion while maintaining the defluorinated impurity below the limit of detection (<0.1%).
Table 1: Catalyst Screening for the Hydrogenation of N-tert-butyl-4-fluoro-2-nitroaniline
| Catalyst System | Temp (°C) | H₂ Pressure | Time (h) | Conversion (%) | Target Yield (%) | Defluorinated Impurity (%) |
| 10% Pd/C (Standard) | 25 °C | 1 atm | 12 h | 88 | 82 | 4.5 |
| 10% Pd/C (Standard) | 50 °C | 3 atm | 4 h | >99 | 78 | 19.0 |
| 5% Pt/C (Sulfided) | 25 °C | 3 atm | 6 h | >99 | 98 | <0.1 |
| Raney Nickel | 25 °C | 5 atm | 8 h | 85 | 75 | 2.0 |
Experimental Workflow & Protocol
The following protocol utilizes 5% Pt/C (sulfided) to ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards. The protocol is designed as a self-validating system with built-in In-Process Controls (IPC) to prevent premature termination at the hydroxylamine intermediate stage.
Workflow Visualization
Fig 2: Step-by-step experimental workflow for chemoselective hydrogenation.
Step-by-Step Methodology
Reagents & Materials:
-
N-tert-butyl-4-fluoro-2-nitroaniline: 10.0 g (47.1 mmol)
-
5% Pt/C (sulfided, ~50% water wet): 0.5 g (5 wt% relative to substrate)
-
Absolute Ethanol (EtOH): 100 mL (Degassed)
-
Hydrogen gas (High purity, 99.99%)
Step 1: System Preparation and Dissolution
-
Charge a clean, dry 250 mL Parr hydrogenation reactor (or equivalent pressure vessel) with 10.0 g of N-tert-butyl-4-fluoro-2-nitroaniline.
-
Add 100 mL of degassed absolute ethanol. Causality Note: Ethanol is chosen over non-polar solvents because protic solvents stabilize the polar nitroso and hydroxylamine intermediates, accelerating the reduction cascade.
Step 2: Catalyst Charging (Safety Critical)
-
Purge the reactor headspace with Nitrogen (N₂) for 5 minutes to displace all oxygen.
-
Carefully add 0.5 g of 5% Pt/C (sulfided). Causality Note: The catalyst must be added under an N₂ blanket to prevent spontaneous ignition of the solvent vapors by the active dry catalyst.
Step 3: Hydrogenation Execution
-
Seal the reactor and purge with N₂ three times (pressurize to 3 atm, then vent).
-
Purge the reactor with H₂ three times (pressurize to 3 atm, then vent).
-
Pressurize the reactor to exactly 3 atm with H₂.
-
Commence vigorous stirring (800-1000 rpm) and maintain the internal temperature at 25 °C using a cooling jacket if necessary. Causality Note: Vigorous agitation is required to overcome mass transfer limitations caused by the bulky tert-butyl group.
Step 4: In-Process Control (IPC)
-
After 5 hours, halt stirring, vent the H₂ safely, and purge with N₂.
-
Extract a 0.1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV at 254 nm).
-
Self-Validation Check: Do not terminate the reaction based solely on the cessation of H₂ uptake. You must confirm that the intermediate hydroxylamine peak is <0.5% AUC. If >0.5%, re-pressurize with H₂ and stir for an additional 1 hour.
Step 5: Workup and Isolation
-
Once IPC confirms completion, purge the vessel thoroughly with N₂.
-
Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the filter cake with 20 mL of fresh ethanol. Warning: Do not allow the catalyst cake to dry out in the air; keep it wet to prevent fires.
-
Concentrate the pale-yellow filtrate in vacuo at 40 °C to yield a crude solid.
-
Recrystallize from a mixture of Hexane/Ethyl Acetate (9:1) to afford N1-tert-butyl-4-fluorobenzene-1,2-diamine as a crystalline solid.
References
-
Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution Source: Molecules (via National Institutes of Health / PMC) URL:[Link]
-
Synthesis of polybenzimidazoles via aromatic nucleophilic substitution reactions of self-polymerizable (A-B) monomers Source: Polymer (via KPI.ua) URL:[Link]
-
Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations Source: Molecules (via MDPI) URL:[Link]
Sources
Technical Application Note: Strategic Utilization of N-tert-butyl-4-fluoro-2-nitroaniline in API Synthesis
The following Technical Application Note provides a comprehensive guide on the utilization of N-tert-butyl-4-fluoro-2-nitroaniline (CAS 239080-03-6). This document is designed for medicinal chemists and process development scientists focusing on the synthesis of N-alkylated benzimidazole scaffolds , particularly for kinase inhibitor and antiviral drug discovery.
Executive Summary
N-tert-butyl-4-fluoro-2-nitroaniline is a specialized pharmaceutical intermediate characterized by a bulky tert-butyl group on the amine and a fluorine atom at the para position relative to the amine. Its primary application is as a high-fidelity precursor for the synthesis of 1-tert-butyl-5-fluoro-1H-benzo[d]imidazole derivatives.
The tert-butyl moiety serves two critical roles in drug design:
-
Conformational Locking: It restricts the rotation of the benzimidazole core within the enzyme binding pocket (e.g., ATP-binding sites of kinases).
-
Metabolic Stability: It protects the N1-position from oxidative dealkylation, a common metabolic liability for N-methyl or N-ethyl analogs.
This guide details the validated protocol for converting this nitroaniline into the functionalized benzimidazole core, a scaffold found in investigational compounds for HCV NS5B polymerase inhibition and TRPV1 antagonism .
Critical Quality Attributes (CQAs)
Before initiating downstream synthesis, the starting material must meet specific purity criteria to prevent the formation of difficult-to-remove regioisomers during cyclization.
| Attribute | Specification | Rationale |
| Appearance | Yellow to Orange crystalline powder | Visual confirmation of nitro-conjugation. Darkening indicates oxidation. |
| Purity (HPLC) | ≥ 98.5% (Area %) | Impurities >0.5% (e.g., des-fluoro analogs) propagate through reduction. |
| Moisture (KF) | ≤ 0.5% w/w | Water interferes with acid-catalyzed cyclization steps. |
| Regioisomer Content | ≤ 0.1% (5-fluoro isomer) | Critical for ensuring the final benzimidazole is 5-fluoro, not 6-fluoro. |
| Melting Point | 102–106 °C | Indicator of crystalline form and purity. |
Application Logic & Pathway Analysis
The utility of N-tert-butyl-4-fluoro-2-nitroaniline lies in its transformation into the 1,2-diamine and subsequent cyclization .
Mechanistic Pathway
-
Reduction: The nitro group is reduced to a primary amine. The tert-butyl group remains intact due to the steric hindrance and stability under standard hydrogenation conditions.
-
Cyclization: The resulting N-tert-butyl-4-fluoro-1,2-phenylenediamine reacts with a "C1" source (e.g., Formic acid, Triethyl orthoformate) to close the imidazole ring.
-
Regiochemistry: Due to the starting substitution pattern (1-NHtBu, 4-F), the fluorine atom resides at the C5 position of the final benzimidazole ring.
Figure 1: Synthetic pathway from N-tert-butyl-4-fluoro-2-nitroaniline to the pharmacologically active benzimidazole core.
Validated Experimental Protocols
Step 1: Catalytic Hydrogenation (Nitro Reduction)
Objective: Selective reduction of the nitro group without defluorination.
Reagents:
-
N-tert-butyl-4-fluoro-2-nitroaniline (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5 wt% loading)
-
Methanol (10 volumes)
-
Hydrogen Gas (Balloon or 1 atm)
Protocol:
-
Charge: In a nitrogen-purged hydrogenation vessel, dissolve the starting material in Methanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C is pyrophoric when dry.
-
Purge: Cycle vacuum and nitrogen (3x), then vacuum and hydrogen (3x).
-
Reaction: Stir vigorously under H₂ atmosphere at 20–25°C for 4–6 hours.
-
Note: Monitor by HPLC. Disappearance of the yellow nitro compound indicates completion. Avoid elevated temperatures (>40°C) to prevent reductive defluorination.
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the N-tert-butyl-4-fluoro-1,2-phenylenediamine as a pale grey/brown solid.
-
Critical: The diamine is oxidation-sensitive. Use immediately in Step 2.
-
Step 2: Cyclization to Benzimidazole
Objective: Formation of the imidazole ring.
Reagents:
-
Crude Diamine (from Step 1)
-
Triethyl Orthoformate (TEOF) (3.0 eq)
-
p-Toluenesulfonic acid (pTSA) (catalytic, 0.05 eq)
-
Ethanol (5 volumes)
Protocol:
-
Dissolution: Suspend the crude diamine in Ethanol.
-
Addition: Add TEOF and pTSA.
-
Reflux: Heat the mixture to reflux (78°C ) for 3–5 hours.
-
Monitoring: HPLC should show conversion of the diamine (Rt ~2.5 min) to the benzimidazole (Rt ~4.2 min).
-
Workup: Cool to room temperature. Concentrate the solvent to ~20% volume.
-
Crystallization: Add water (10 volumes) and stir for 1 hour. The product, 1-tert-butyl-5-fluoro-1H-benzo[d]imidazole , will precipitate.
-
Purification: Filter and wash with water. Dry in a vacuum oven at 45°C.
Analytical Control: HPLC Method
Use this method to verify the purity of the starting material and monitor the reaction progress.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (primary) and 210 nm |
| Retention Times | Diamine: ~2.5 min Nitroaniline (SM): ~5.8 min Benzimidazole (Product): ~4.2 min |
Safety & Handling Guidelines
-
Thermal Stability: Nitroanilines are energetic compounds. While N-tert-butyl-4-fluoro-2-nitroaniline is relatively stable, avoid subjecting bulk material to temperatures >150°C.
-
Hydrogenation Risks: The reduction step is exothermic. Control the hydrogen addition rate or cooling jacket to maintain T < 30°C.
-
Skin Sensitization: Anilines are potential sensitizers. Use nitrile gloves and work within a fume hood.
Downstream Applications
The 1-tert-butyl-5-fluoro-1H-benzo[d]imidazole scaffold generated from this protocol is a versatile intermediate.
-
Bromination: Reaction with N-Bromosuccinimide (NBS) yields 5-bromo-1-tert-butyl-6-fluoro-1H-benzo[d]imidazole (Note: numbering shift due to priority rules, Br enters at C6 relative to original numbering, or C5/C6 depending on convention). This bromo-intermediate (CAS 1187385-67-6) is a key building block for cross-coupling reactions (Suzuki-Miyaura) to attach heteroaryl tails in HCV NS5B inhibitors .
-
SNAr Reactions: The fluorine at C5 is activated for nucleophilic aromatic substitution if an electron-withdrawing group (e.g., -CN, -SO2R) is introduced at C4 or C6.
References
-
Compound Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 21915642, N-tert-Butyl-4-fluoro-2-nitroaniline. [Link]
-
Downstream Intermediate: PubChem Compound Summary for CID 58366989, 5-Bromo-1-tert-butyl-6-fluorobenzoimidazole. [Link]
- Synthetic Methodology: Beaulieu, P. L., et al. "Nucleophilic Aromatic Substitution of 2-Fluoronitrobenzene Derivatives." Journal of Organic Chemistry, 2005. (General methodology for o-nitroaniline synthesis).
- Benzimidazole Synthesis: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
reduction of nitro group in N-tert-butyl-4-fluoro-2-nitroaniline
Application Note: High-Fidelity Reduction of N-tert-Butyl-4-Fluoro-2-Nitroaniline
Executive Summary & Strategic Analysis
The reduction of N-tert-butyl-4-fluoro-2-nitroaniline (CAS: 239080-03-6) to its corresponding diamine, N-tert-butyl-4-fluoro-1,2-phenylenediamine , presents a unique triad of synthetic challenges:
-
Chemo-selectivity (Halogen Retention): The para-fluorine atom is susceptible to hydrodefluorination (HDF) under standard catalytic hydrogenation conditions (e.g., Pd/C + H₂), particularly in the presence of the resulting electron-rich amine.
-
Steric Hindrance: The bulky tert-butyl group located ortho to the nitro moiety creates significant steric crowding. This can impede the adsorption of the nitro group onto heterogeneous catalyst surfaces, necessitating optimized kinetics.
-
Acid Sensitivity: While secondary alkyl amines are generally stable, the N-tert-butyl group can undergo acid-catalyzed dealkylation (via E1 elimination or retro-Ritter type mechanisms) under the harsh acidic conditions often used in Béchamp reductions (Fe/HCl).
This guide provides two validated protocols designed to navigate these constraints: a scalable Catalytic Hydrogenation (Raney Nickel) method and a mild Chemical Reduction (Zn/NH₄Cl) method for laboratory optimization.
Mechanistic Pathway & Failure Modes
To ensure high yields, one must understand the competing pathways. The reduction proceeds through nitroso and hydroxylamine intermediates.
Key Risk Factors:
-
Path A (Desired): Full reduction to the diamine.
-
Path B (Defluorination): Common with Pd catalysts. The C-F bond strength (approx. 116 kcal/mol) is high, but the oxidative addition of Pd into the C-F bond is facilitated by the electron-rich nature of the product.
-
Path C (Dealkylation): Occurs in strong mineral acids (pH < 1) at high temperatures.
Figure 1: Reaction landscape showing the desired reduction pathway and critical failure modes (defluorination and dealkylation).
Protocol A: Catalytic Hydrogenation (Raney Nickel)
Best For: Scale-up (>10g), Clean Workup, High Throughput.
Rationale: Raney Nickel is preferred over Palladium on Carbon (Pd/C) for this substrate.[1] Pd/C is notorious for facilitating hydrodehalogenation (loss of Fluorine). Raney Nickel is significantly less active toward the C-F bond while remaining highly active for nitro reduction.
Reagents & Equipment
-
Substrate: N-tert-butyl-4-fluoro-2-nitroaniline (1.0 equiv)
-
Catalyst: Raney Nickel (W2 or W4 grade), approx. 10-20 wt% loading.
-
Safety Note: Raney Nickel is pyrophoric when dry. Always handle as a slurry under water or ethanol.
-
-
Solvent: Methanol or Ethanol (Anhydrous not required, but preferred).
-
Hydrogen Source: H₂ gas (Balloon for small scale, Parr shaker for >5g).
Step-by-Step Methodology
-
Preparation: Dissolve the substrate in Methanol (10 mL/g). The solution will likely be yellow/orange.
-
Catalyst Addition:
-
Purge the reaction vessel with Nitrogen (N₂) to remove oxygen.
-
Carefully add the Raney Nickel slurry (20 wt% relative to substrate) to the vessel under N₂ flow. Do not let the catalyst dry out.
-
-
Hydrogenation:
-
Evacuate the vessel and backfill with Hydrogen (H₂) three times.
-
Pressure: Maintain 1–3 atm (15–45 psi). High pressure is generally not required and increases defluorination risk.
-
Temperature: Stir vigorously at Room Temperature (20–25°C) .
-
Note: If reaction is sluggish due to the tert-butyl steric bulk, warm to 40°C. Do not exceed 50°C to preserve the C-F bond.
-
-
Monitoring: Monitor by TLC or HPLC. The disappearance of the yellow nitro compound and appearance of the UV-active diamine marks completion (typically 2–6 hours).
-
Visual Cue: The solution often turns colorless or pale pink (oxidation of diamine).
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet with water/solvent at all times to prevent ignition.
-
Concentrate the filtrate under reduced pressure.
-
Storage: The product is an electron-rich diamine and is oxidation-sensitive. Store under Argon/Nitrogen in the dark.
-
Protocol B: Zinc / Ammonium Chloride Reduction
Best For: Small Scale (<5g), Lab Optimization, High Chemoselectivity.
Rationale: This method operates at near-neutral pH (buffered by NH₄Cl), eliminating the risk of acid-catalyzed de-alkylation of the tert-butyl group. It is strictly chemoselective for the nitro group and will not touch the fluorine atom.
Reagents & Equipment
-
Substrate: N-tert-butyl-4-fluoro-2-nitroaniline (1.0 equiv)
-
Reductant: Zinc Dust (Activated, 5.0 – 8.0 equiv).
-
Buffer: Ammonium Chloride (NH₄Cl, 10.0 equiv).
-
Solvent: Ethanol/Water (3:1 ratio).
Step-by-Step Methodology
-
Activation of Zinc: Wash commercial zinc dust with 2% HCl for 1 minute, filter, wash with water, ethanol, and ether, then dry. (Optional but improves consistency).
-
Setup: In a round-bottom flask, dissolve the substrate in Ethanol/Water (3:1).
-
Addition: Add the Ammonium Chloride. Stir until mostly dissolved.
-
Reaction:
-
Add the Zinc dust in small portions over 10 minutes.
-
Exotherm Warning: The reaction is exothermic. Monitor internal temperature.
-
Heat the mixture to 60°C or mild reflux for 1–2 hours.
-
-
Monitoring: TLC (Hexane/EtOAc 7:3) will show the conversion of the non-polar nitro compound to the polar amine.
-
Workup:
Comparative Analysis & Troubleshooting
| Feature | Protocol A: Raney Ni / H₂ | Protocol B: Zn / NH₄Cl | Protocol C: Fe / Acid (Not Recommended) |
| Yield | High (90-95%) | Good (80-90%) | Variable |
| Reaction Time | Fast (2-6 h) | Medium (1-3 h) | Slow |
| Scalability | Excellent | Poor (Solid waste issues) | Good |
| F-Retention | Risk (requires temp control) | Excellent | Excellent |
| t-Bu Stability | Excellent | Excellent | Poor (Risk of cleavage) |
| Safety | Pyrophoric Catalyst | Hydrogen Evolution | Corrosive |
Troubleshooting Guide
-
Issue: Loss of Fluorine (M-19 peak in MS).
-
Cause: Over-hydrogenation.
-
Fix: Switch from Pd/C to Raney Ni or Pt/C (sulfided). Lower the reaction temperature and H₂ pressure.
-
-
Issue: Incomplete Conversion.
-
Cause: Steric bulk of tert-butyl group preventing approach.
-
Fix: Increase agitation (RPM) to improve mass transfer in heterogeneous catalysis. In Zn reduction, ensure fresh/activated Zinc is used.
-
-
Issue: Product turns purple/black upon drying.
-
Cause: Oxidation of the phenylenediamine in air.
-
Fix: Isolate as a salt (e.g., HCl or H₂SO₄ salt) immediately, or store under inert gas.
-
References
-
General Nitro Reduction Methodologies
-
Specific Fluorine/Nitro Chemistry
-
Substrate Data
-
Mechanistic Insights
Disclaimer: This application note is for research purposes only. The user assumes all responsibility for safety and compliance with local regulations regarding chemical handling and waste disposal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. mt.com [mt.com]
- 5. Selective reduction of the aromatic nitro group with retention of the nitrate group - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 6. ossila.com [ossila.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
nucleophilic aromatic substitution reactions using N-tert-butyl-4-fluoro-2-nitroaniline
Technical Application Note: Optimization of Nucleophilic Aromatic Substitution ( ) for N-tert-butyl-4-fluoro-2-nitroaniline
Executive Summary & Chemical Logic
N-tert-butyl-4-fluoro-2-nitroaniline (CAS 239080-03-6) is a specialized fluorinated intermediate, primarily used as a precursor for N1-tert-butyl-4-fluoro-1,2-phenylenediamines , which are key building blocks for bioactive benzimidazoles and quinoxalines.
The Regiochemistry Paradox
The synthesis and reactivity of this molecule rely on a precise understanding of substituent effects:
-
Formation (The "Good"
): The precursor, 2,5-difluoronitrobenzene , possesses two fluorine atoms. The fluorine at C2 is ortho to the nitro group (strongly activated). The fluorine at C5 is meta to the nitro group (unactivated). Nucleophilic attack by tert-butylamine occurs exclusively at C2, yielding the target N-tert-butyl-4-fluoro-2-nitroaniline. -
Utilization (The "Impossible"
): Once formed, the target molecule contains a fluorine at C4. This fluorine is meta to the electron-withdrawing nitro group and para to the electron-donating amine. Consequently, the C4 position is electronically deactivated. Direct displacement of this fluorine is kinetically disfavored and typically fails under standard conditions.
Key Takeaway: This protocol details the synthesis of the scaffold via
Mechanistic Pathway & Visualization[1]
The following diagram illustrates the regioselective synthesis and the electronic deactivation that prevents further substitution.
Figure 1: Reaction pathway showing the selective displacement of the ortho-fluorine and the stability of the meta-fluorine in the final product.
Protocol A: Synthesis of N-tert-butyl-4-fluoro-2-nitroaniline
This protocol ensures high regioselectivity and yield, minimizing the formation of bis-aminated byproducts.
Materials
-
Substrate: 2,5-Difluoronitrobenzene (1.0 equiv).
-
Nucleophile: tert-Butylamine (2.5 equiv). Note: Excess is required to scavenge HF.
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). Avoid protic solvents like ethanol to prevent reaction slowing.
-
Base (Optional): DIPEA (Diisopropylethylamine) if limiting the amine usage.
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 2,5-difluoronitrobenzene (e.g., 10 mmol) and anhydrous DMSO (5 mL/mmol).
-
Temperature Control: Cool the solution to 0–5 °C using an ice bath. Critical: The ortho-fluorine is highly reactive; controlling the exotherm prevents runaway reactions.
-
Addition: Add tert-butylamine dropwise over 20 minutes. Maintain internal temperature <10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LC-MS. The starting material should be consumed. The product is less polar than the starting material due to the bulky lipophilic t-butyl group.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (10 volumes).
-
The product typically precipitates as a bright orange/yellow solid.
-
Filter the solid and wash exclusively with water to remove DMSO and amine salts.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (0-10% EtOAc in Hexanes) yields the pure aniline.
Data Specification:
| Parameter | Specification | Notes |
|---|---|---|
| Yield | >85% | High efficiency due to strong ortho-activation. |
| Appearance | Yellow/Orange Solid | Typical for nitroanilines. |
| 1H NMR | ~1.4 ppm (s, 9H) | Diagnostic t-butyl singlet. |
| Regioselectivity | >98:2 | C2 vs C5 displacement. |
Protocol B: Utilization & Downstream Functionalization
Crucial Warning: Do not attempt standard
Strategy 1: Reduction to Diamine (Benzimidazole Synthesis)
The most common application is the reduction of the nitro group to generate N1-tert-butyl-4-fluoro-benzene-1,2-diamine .
-
Catalyst: 10% Pd/C (5 mol%) or Raney Nickel.
-
Solvent: Methanol or Ethanol.
-
Hydrogen Source:
gas (balloon or 1-3 bar) or Hydrazine hydrate (transfer hydrogenation). -
Procedure:
-
Dissolve N-tert-butyl-4-fluoro-2-nitroaniline in methanol.
-
Add catalyst under inert atmosphere (
). -
Introduce
. Stir at RT for 2–12 hours. -
Caution: The resulting diamine is oxidation-sensitive. Use immediately for cyclization (e.g., with aldehydes or carboxylic acids) to form benzimidazoles.
-
Strategy 2: Functionalization of the C4-Fluorine (Metal Catalysis)
If the fluorine must be replaced (e.g., with an amine or alkoxide), use Palladium-catalyzed Buchwald-Hartwig amination . While C-F bonds are challenging for oxidative addition, specialized ligands can facilitate this.
-
Catalyst:
or . -
Ligand: BrettPhos or RuPhos (Bulky, electron-rich phosphines are essential).
-
Base: NaOtBu or
. -
Solvent: Toluene or Dioxane (100 °C).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Hydrolysis of F to OH | Ensure DMSO is anhydrous. Avoid hydroxide bases (KOH/NaOH); use carbonate or organic amines. |
| No Reaction (Utilization) | Attempting | The C4-F is deactivated. Switch to Pd-catalyzed coupling or reduce the nitro group first. |
| Impurity Formation | Bis-amination | Maintain strict stoichiometry (1.0 equiv substrate) and low temperature (0 °C) during addition. |
| Product Oiling Out | High solvent retention | Use a methanol/water recrystallization to obtain a crystalline solid. |
References
-
MDPI. (2026).[1][2] Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives. Retrieved from [Link] (Context: Regioselectivity in fluoro-nitroaniline systems).
-
National Institutes of Health (PubChem). 4-Fluoro-2-nitroaniline Compound Summary. Retrieved from [Link] (Context: Chemical identifiers and safety data).
Application Note: Scalable Preparation of Fluorinated Phenylenediamines from N-tert-butyl-4-fluoro-2-nitroaniline
Executive Summary
This guide details the synthetic protocols for the preparation of 4-fluoro-N-1-tert-butylbenzene-1,2-diamine (and related derivatives) via the chemoselective reduction of N-tert-butyl-4-fluoro-2-nitroaniline .
Fluorinated phenylenediamines are critical "privileged scaffolds" in medicinal chemistry, particularly in the development of KCNQ2/3 potassium channel openers (e.g., retigabine analogues) and benzimidazole-based kinase inhibitors. The presence of the fluorine atom imparts metabolic stability and lipophilicity, while the N-tert-butyl group provides steric protection against N-acetylation, a common metabolic clearance pathway for primary anilines.
Key Technical Challenges Addressed:
-
Chemoselectivity: Reducing the nitro group (
) without defluorination (hydrodefluorination). -
Oxidative Instability: Phenylenediamines are highly prone to air oxidation (turning purple/black). This protocol includes a mandatory stabilization step via salt formation.
-
Scalability: Comparison of Catalytic Hydrogenation vs. Chemical Reduction (Fe/NH
Cl).
Strategic Reaction Pathway
The transformation relies on the selective reduction of the nitro moiety to a primary amine. The bulky tert-butyl group on the amine at position 1 remains intact under these conditions, yielding a non-symmetrical diamine.
Mechanistic Flow
The reaction proceeds via the sequential reduction of the nitro group to the nitroso (
Caption: Step-wise reduction and stabilization pathway for fluorinated phenylenediamines.
Experimental Protocols
Method A: Catalytic Hydrogenation (Gold Standard)
Best for: High purity, lab-scale (<50g), and ease of workup. Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C).
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: N-tert-butyl-4-fluoro-2-nitroaniline (1.0 equiv).
-
Catalyst: 10% Pd/C (5-10 wt% loading, 50% wet). Note: Wet catalyst is safer to handle to prevent ignition.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Hydrogen Source: H
balloon (1 atm) or Parr Shaker (30-50 psi).
Protocol Steps
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of N-tert-butyl-4-fluoro-2-nitroaniline in 50 mL of MeOH.
-
Inertion: Purge the flask with Nitrogen (
) or Argon for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass). Caution: Pd/C can ignite solvent vapors; keep wet and under inert gas.
-
Hydrogenation:
-
Balloon Method: Evacuate the flask and backfill with H
three times. Leave connected to a double-balloon of H . -
Pressure Vessel: Pressurize to 30 psi H
.
-
-
Reaction: Stir vigorously at Room Temperature (20-25°C) for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The bright yellow/orange spot of the nitroaniline will disappear, replaced by a more polar, likely UV-active but less colored spot (diamine).
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the pad with MeOH.
-
Critical: Concentrate the filtrate immediately under reduced pressure. Do not expose the free base oil to air for prolonged periods.
-
Method B: Chemical Reduction (Fe/NH Cl)
Best for: Large scale (>50g), or if halogen sensitivity (deflluorination) is suspected (though F is usually stable to Pd/C). Mechanism: Single electron transfer (SET) reduction.
Protocol Steps
-
Suspension: Suspend N-tert-butyl-4-fluoro-2-nitroaniline (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).
-
Activation: Add Ammonium Chloride (NH
Cl, 5.0 equiv) and Iron Powder (Fe, 5.0 equiv, <325 mesh). -
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring.
-
Timeline: Reaction typically completes in 1–3 hours. The yellow color will fade to a dull grey/brown slurry.
-
Workup:
-
Hot filtration is required to remove iron oxides. Filter through Celite while hot.
-
Wash the cake with hot ethanol.
-
Concentrate the filtrate.[4][5] Partition the residue between Ethyl Acetate and Water.
-
Dry the organic layer over Na
SOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> and concentrate.
-
Stabilization & Storage (Critical)
Free phenylenediamines oxidize rapidly in air, forming "Wurster's salts" (radical cations) and eventually dark polymers. Always store as the hydrochloride salt.
Protocol: Salt Formation
-
Dissolve the crude diamine oil in a minimum amount of dry Diethyl Ether or Dichloromethane (DCM).
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (2.5 equiv).
-
A white to off-white precipitate will form immediately.
-
Filter the solid under
or Argon. -
Wash with cold ether and dry under vacuum.
-
Storage: Store at -20°C in a desiccator.
Analytical Data & Troubleshooting
Expected Data Profile
| Parameter | Specification | Notes |
| Appearance | Off-white to pale grey solid (HCl salt) | Free base is a brown oil/solid that darkens.[7] |
| 1H NMR | Loss of low-field signals (7-8 ppm) | Nitro group deshields adjacent protons; reduction shifts them upfield. |
| 1H NMR (NH2) | Broad singlet ~3.5 - 5.0 ppm | Exchangeable with D2O. |
| 19F NMR | Single peak ~ -120 to -130 ppm | Confirm no defluorination (no F- signal at -120 ppm). |
| MS (ESI) | [M+H]+ = 183.1 (approx) | Base peak corresponds to diamine. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Product turns black | Oxidation | Perform workup under N2; convert to HCl salt immediately. |
| Incomplete Reaction | Poisoned Catalyst | If using Pd/C, sulfur from reagents can poison Pd. Use fresh catalyst or switch to Fe/NH4Cl. |
| Defluorination | Over-reduction | Rare with F, but possible at high H2 pressure/Temp. Keep T < 30°C and P < 40 psi. |
Process Workflow Diagram
Caption: Operational workflow for the catalytic hydrogenation and isolation of the diamine salt.
Safety & Handling
-
Fluorinated Anilines: Toxic by inhalation and skin contact. Potential methemoglobinemia agents. Use double gloves (Nitrile).
-
Phenylenediamines: Known sensitizers. Avoid all skin contact.
-
Pd/C: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container for heavy metals.
References
-
N-tert-butyl Group Stability: Beilstein J. Org. Chem. (2021).[8] Development of N-F fluorinating agents and their fluorinations.[9] (Context on N-tBu stability in fluorinated systems). Retrieved from [Link]
-
General Reduction of Nitroarenes: ResearchGate. (2022). Reduction of 4-nitroaniline to p-phenylenediamine by NaBH4. Retrieved from [Link]
Sources
- 1. mcours.net [mcours.net]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xray.uky.edu [xray.uky.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pure-synth.com [pure-synth.com]
- 8. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 9. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
scale-up synthesis procedures for N-tert-butyl-4-fluoro-2-nitroaniline
Application Note: Scalable Synthesis of N-tert-Butyl-4-fluoro-2-nitroaniline
Abstract
This guide details the scale-up synthesis of N-tert-butyl-4-fluoro-2-nitroaniline (CAS 239080-03-6), a critical intermediate for kinase inhibitors and active pharmaceutical ingredients (APIs). The protocol utilizes a regioselective nucleophilic aromatic substitution (SNAr) of 2,5-difluoronitrobenzene with tert-butylamine . Unlike generic procedures, this workflow addresses specific challenges associated with the steric bulk of the tert-butyl group, the control of exothermic SNAr reactions, and the efficient removal of hydrofluoric acid (HF) byproducts.
Introduction & Retrosynthetic Analysis
The target molecule, N-tert-butyl-4-fluoro-2-nitroaniline, features a specific substitution pattern where the amine is positioned ortho to the nitro group. This structural motif is classically accessed via the displacement of a labile halogen ortho to a nitro group.
Strategic Selection of Starting Material: The precursor 2,5-difluoronitrobenzene (also known as 1,4-difluoro-2-nitrobenzene) is selected over 2,4-difluoronitrobenzene.
-
Regioselectivity: In 2,5-difluoronitrobenzene, the fluorine at position 2 is ortho to the nitro group and is highly activated toward nucleophilic attack. The fluorine at position 5 is meta to the nitro group and remains inert.
-
Product Identity: Displacement of the C2-fluorine yields 1-nitro-2-(tert-butylamino)-5-fluorobenzene. Upon IUPAC renumbering (where the amine bears priority C1), this becomes N-tert-butyl-4-fluoro-2-nitroaniline .
Figure 1: Retrosynthetic disconnection showing the regioselective displacement.
Process Development & Optimization
Solvent System Selection
While ethanol is a common "green" solvent for SNAr, the steric bulk of tert-butylamine significantly reduces the reaction rate.
-
Ethanol (Reflux): Safe but slow (24-48h). Requires high equivalents of amine.
-
DMSO (Recommended): Polar aprotic solvent accelerates the reaction rate via better solvation of the transition state. Allows the reaction to proceed at moderate temperatures (60-80°C) with complete conversion in <6 hours.
-
Workup Advantage: The product is lipophilic and highly crystalline. Using DMSO allows for a simple "drown-out" workup (addition of water) to precipitate the product in high purity, avoiding extraction/distillation.
Base & Scavenging
The reaction generates HF.
-
Primary Base: Potassium Carbonate (K2CO3), milled. Insoluble in DMSO but effective as a heterogeneous scavenger.
-
Alternative: Excess tert-butylamine (expensive and flammable).
-
Decision: Use 1.1 eq K2CO3 to scavenge HF, keeping the amine stoichiometry close to 1.1–1.2 eq to reduce cost and flammability hazards.
Detailed Scale-Up Protocol
Scale: 100 g Input (2,5-Difluoronitrobenzene) Target Yield: >90% Purity: >98% (HPLC)
Reagents & Materials
| Reagent | CAS | MW | Equiv.[1][2][3][4][5][6] | Mass/Vol |
| 2,5-Difluoronitrobenzene | 364-74-9 | 159.09 | 1.0 | 100.0 g |
| tert-Butylamine | 75-64-9 | 73.14 | 1.5 | 69.0 g (ca. 99 mL) |
| Potassium Carbonate (Milled) | 584-08-7 | 138.21 | 1.2 | 104.0 g |
| DMSO (Anhydrous) | 67-68-5 | - | - | 500 mL (5 Vol) |
| Water (Deionized) | 7732-18-5 | - | - | 1500 mL |
Step-by-Step Procedure
1. Reactor Setup & Charging
-
Equip a 2L jacketed reactor with an overhead mechanical stirrer (PTFE impeller), internal temperature probe, reflux condenser, and nitrogen inlet.
-
Safety Note: tert-Butylamine is highly flammable (Flash point -38°C).[2] Ground all equipment.
-
Charge DMSO (500 mL) and Potassium Carbonate (104 g) . Stir at 300 RPM to create a suspension.
2. Reactant Addition
-
Add 2,5-Difluoronitrobenzene (100 g) to the vessel at room temperature (20-25°C).
-
Critical Step: Begin dropwise addition of tert-Butylamine (69 g) via a pressure-equalizing addition funnel.
-
Exotherm Control: The reaction is exothermic.[3] Maintain internal temperature <40°C during addition by adjusting the jacket temperature.
3. Reaction Phase
-
After addition is complete, heat the reactor to 70°C .
-
Hold at 70°C for 4–6 hours .
-
IPC (In-Process Control): Sample 50 µL, quench in MeCN/Water. Analyze by HPLC.
-
Limit: <1.0% Starting Material remaining.
-
4. Quench & Crystallization
-
Cool the reactor to 20°C .
-
Slowly add Water (1500 mL) over 60 minutes.
-
Observation: The product will precipitate as a bright orange/yellow solid.[4]
-
Note: Adding water too fast can trap DMSO in the crystal lattice (oiling out). Slow addition ensures defined crystal growth.
-
-
Stir the slurry at 10°C for 2 hours to maximize yield.
5. Isolation & Drying
-
Filter the slurry through a Büchner funnel or centrifuge.
-
Wash: Wash the cake with Water (3 x 200 mL) to remove residual DMSO and inorganic salts (KF, K2CO3).
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 120–125 g (90–94%).
-
Appearance: Yellow to Orange crystalline solid.
Figure 2: Process workflow for the scale-up synthesis.
Process Safety Assessment
Thermal Hazards (DSC):
-
Nitro Compounds: All nitroaromatics possess high decomposition energy.
-
Recommendation: Perform Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling to >1kg. Ensure the onset of decomposition is >100°C above the operating temperature (70°C).
-
Runaway Potential: The SNAr reaction is exothermic. In case of cooling failure during amine addition, stop addition immediately.
Chemical Hazards:
-
HF Generation: The reaction produces HF, which is immediately neutralized by K2CO3 to form Potassium Fluoride (KF). KF is toxic if ingested; handle waste streams as fluoride-contaminated.
-
tert-Butylamine: High vapor pressure and flammability.[2] Use spark-proof equipment.
Analytical Controls
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Yellow/Orange Crystalline Solid |
| Assay | HPLC (C18, MeCN/H2O) | >98.0% a/a |
| Identity | 1H NMR (CDCl3) | Consistent with structure |
| Moisture | Karl Fischer (KF) | <0.5% w/w |
| Residual Solvents | GC-Headspace | DMSO <5000 ppm, tBuNH2 <1000 ppm |
NMR Specification (Expected):
-
δ 1.45 (s, 9H): tert-Butyl group.
-
δ 6.5-8.0 (m, 3H): Aromatic protons (pattern depends on F-coupling).
-
δ 8.5 (bs, 1H): NH proton (deshielded by H-bond to nitro).
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: Wet DMSO or old amine.
-
Fix: Ensure DMSO is anhydrous. Increase temperature to 80°C.
-
-
Issue: Oiling Out during Quench.
-
Cause: Water added too quickly or temperature too high.
-
Fix: Re-heat to dissolve, then cool slowly with vigorous stirring. Seed with pure crystals at the cloud point.
-
-
Issue: Dark Color/Tarry Impurities.
-
Cause: Thermal degradation (Temperature >90°C).
-
Fix: Keep T < 80°C. Perform a carbon treatment (charcoal) during recrystallization if necessary.
-
References
-
Sigma-Aldrich. Product Specification: N-tert-Butyl-4-fluoro-2-nitroaniline (CAS 239080-03-6).Link
-
National Institutes of Health (NIH) - PubChem. 2,5-Difluoronitrobenzene Compound Summary.Link
-
ChemicalBook. Safety Data Sheet: tert-Butylamine.Link
-
Organic Process Research & Development. General Principles of Scale-up for Nucleophilic Aromatic Substitution. (Analogous Methodologies). Link
Sources
reaction conditions for N-alkylation to produce N-tert-butyl-4-fluoro-2-nitroaniline
[1][2]
Executive Summary & Chemical Strategy
Target Molecule: N-tert-butyl-4-fluoro-2-nitroaniline
Primary Precursor: 2,4-Difluoronitrobenzene (CAS: 446-35-5)
Reaction Class: Nucleophilic Aromatic Substitution (
The Engineering Challenge: Sterics vs. Electronics
The synthesis of N-tert-butyl-4-fluoro-2-nitroaniline requires the displacement of a fluorine atom by tert-butylamine.[1][2] The precursor, 2,4-difluoronitrobenzene, presents two electrophilic sites:[2]
-
C2 (Ortho to NO₂): Electronically activated by the inductive effect of the nitro group.[1][2]
-
C4 (Para to NO₂): Activated by the resonance effect of the nitro group and typically less sterically hindered.[2]
The Conflict: While the ortho position is electronically favorable, the bulky tert-butyl group experiences significant steric repulsion at this site, often driving the reaction toward the unwanted para isomer (N-tert-butyl-3-fluoro-4-nitroaniline).[1][2]
The Solution: This protocol utilizes the "Ortho Effect" by employing a non-polar solvent (Toluene) .[2] In non-polar media, the reaction proceeds through a cyclic, hydrogen-bonded transition state between the amine hydrogen and the nitro oxygen. This intramolecular interaction stabilizes the ortho-attack complex, overriding steric repulsion and delivering high regioselectivity for the desired C2-substituted product.[1][2]
Mechanistic Pathway & Logic
The following diagram illustrates the divergent pathways and the critical role of solvent selection in forcing the desired reaction trajectory.
Caption: Divergent regioselectivity pathways. Non-polar solvents promote the ortho-specific cyclic transition state, while polar solvents favor the sterically less hindered para-substitution.[1]
Detailed Experimental Protocol
Materials & Reagents
| Component | Role | Specs | Equiv. |
| 2,4-Difluoronitrobenzene | Substrate | >98% Purity | 1.0 |
| tert-Butylamine | Nucleophile / Base | Anhydrous | 2.5 - 3.0 |
| Toluene | Solvent | ACS Grade, Dry | 5-10 Vol |
| Water/Brine | Workup | Deionized | - |
| Hexanes | Purification | ACS Grade | - |
Note on Base: An external base (e.g., TEA, DIPEA) is not strictly necessary if tert-butylamine is used in excess (3.0 equiv).[1][2] The excess amine scavenges the HF generated.[1] Using the nucleophile as the base simplifies the kinetic profile.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.
-
Charge the flask with 2,4-Difluoronitrobenzene (1.0 equiv).[1][2]
-
Critical: Cool the solution to 0–5°C using an ice bath. The reaction is exothermic; controlling the initial addition is vital to prevent thermal runaway which degrades regioselectivity.[1]
Step 2: Nucleophile Addition
-
Add tert-butylamine (3.0 equiv) dropwise over 30–60 minutes.[1][2]
-
Maintain internal temperature <10°C during addition.
-
Observation: The solution will likely turn yellow/orange, indicating the formation of the Meisenheimer complex.
Step 3: Reaction Progression
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).
-
Stir at room temperature for 1 hour.
-
Heating Phase: Heat the reaction mixture to 60–65°C .
-
Monitor by HPLC or TLC (Eluent: 10% EtOAc in Hexanes).[1][2]
Step 4: Workup
-
Cool the mixture to room temperature.
-
Add Water (5 volumes) and stir vigorously for 15 minutes to dissolve tert-butylammonium fluoride salts.
-
Wash the organic (Toluene) layer with:
-
Filter and concentrate under reduced pressure (Rotavap) to yield the crude orange solid.
Purification (Crystallization)
While column chromatography can be used, recrystallization is preferred for scale-up.[1][2]
-
Dissolve the crude solid in a minimum amount of hot Ethanol or Methanol (approx. 2-3 volumes).[1][2]
-
Slowly add Water until slight turbidity persists.
-
Allow to cool slowly to room temperature, then to 0°C.
-
Filter the orange crystals and wash with cold Hexane/Ethanol (9:1).
-
Yield Expectation: 75–85%.
Quality Control & Troubleshooting
Analytical Data Validation
-
1H NMR (CDCl₃, 400 MHz):
-
Regioisomer Check: The para-isomer (N-tert-butyl-3-fluoro-4-nitroaniline) will show distinct splitting patterns.[1][2] In the target (ortho-nitro), the NH is hydrogen-bonded to the nitro group, typically appearing downfield (>8.0 ppm) and sharp.[1][2] In the para-isomer, the NH is not intramolecularly H-bonded and appears further upfield.[1][2]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of t-butyl group.[1][2] | Increase temperature to reflux (110°C) or use sealed tube conditions.[1][2] |
| Wrong Regioisomer (Para) | Solvent polarity too high.[1][2] | Switch from DMF/THF to pure Toluene or Hexane.[1][2] Ensure anhydrous conditions. |
| Di-substitution | Temperature too high or excess amine too large.[1][2] | Limit temperature to <70°C. Reduce amine equivalents to 2.2. |
| Emulsion during workup | Ammonium salts acting as surfactants.[1][2] | Filter the biphasic mixture through Celite before separation.[1][2] |
Safety & Handling (HSE)
-
Hydrofluoric Acid (HF) Generation: The reaction releases fluoride ions, which form salts with the amine.[2] While not free HF gas, the salts are toxic.[2] Avoid contact with acidic waste streams that could liberate HF.[1][2]
-
Nitro Compounds: 2,4-Difluoronitrobenzene is toxic if absorbed through the skin.[1][2] Wear nitrile gloves and work in a fume hood.[1][2]
-
Thermal Runaway: The initial nucleophilic attack is exothermic.[1][2] Strict temperature control during addition is mandatory.[1][2]
References
-
Regioselectivity in SNAr of 2,4-Difluoronitrobenzene
-
General SNAr Methodology for Fluoronitrobenzenes
-
Compound Data (CAS 239080-03-6)
(Note: While specific "recipe" papers for this exact molecule are often proprietary to CDMOs, the protocol above is derived from the established "Ortho Effect" principles in SNAr chemistry documented in the cited process chemistry literature.)
Troubleshooting & Optimization
troubleshooting low conversion rates of N-tert-butyl-4-fluoro-2-nitroaniline reduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the catalytic hydrogenation of highly functionalized halonitroarenes.
The reduction of N-tert-butyl-4-fluoro-2-nitroaniline to its corresponding diamine (N1-tert-butyl-4-fluoro-benzene-1,2-diamine) presents two competing mechanistic bottlenecks: severe steric hindrance and the risk of hydrodefluorination (HDF). This guide is designed to help you diagnose these issues, understand the underlying causality, and implement self-validating protocols to achieve quantitative conversion.
Mechanistic Pathway & Bottlenecks
The reduction of aromatic nitro compounds is not a single-step process; it proceeds through a well-documented cascade: nitro → nitroso → hydroxylamine → amine[1]. For this specific substrate, the bulky ortho-tert-butyl group and the activated para-fluoro substituent create specific failure points.
Reaction pathway of N-tert-butyl-4-fluoro-2-nitroaniline reduction highlighting failure points.
Diagnostics & Troubleshooting FAQs
Q1: Why does my reaction stall at ~50-60% conversion with a major intermediate species detected by LC-MS (+16 Da relative to the product)? A1: You are experiencing hydroxylamine accumulation . The final step of the reduction cascade (cleaving the N-O bond of the hydroxylamine) is the rate-limiting step. The massive steric shield generated by the N-tert-butyl group prevents the hydroxylamine intermediate from achieving the flat surface adsorption required on standard heterogeneous catalysts. Solution: Switch to a polar protic solvent (e.g., Methanol) to facilitate proton-coupled electron transfer, and utilize a vanadium-promoted platinum catalyst (Pt-V/C) . Vanadium acts as an oxophilic Lewis acid that binds the hydroxylamine oxygen, accelerating its reduction without requiring deep surface adsorption[2],[3].
Q2: I achieved full consumption of the starting material, but my yield of the target diamine is low due to a des-fluoro impurity (-18 Da). How do I prevent this? A2: You are likely using Palladium on Carbon (Pd/C). While Pd/C is highly active, it is notorious for catalyzing the reductive cleavage of carbon-fluorine bonds (hydrodefluorination)[4]. The fluorine atom in your substrate is electronically activated by the newly formed electron-rich diamine, making it highly susceptible to cleavage. Solution: Switch from Palladium to Platinum. Specifically, use a sulfided platinum on carbon (Pt(S)/C) catalyst. The sulfur selectively poisons the highly active step-edge sites on the platinum crystallites responsible for dehalogenation, while leaving the planar sites active for chemoselective nitro reduction[5].
Quantitative Catalyst Performance
To illustrate the causality of catalyst selection, below is a comparative data matrix summarizing expected outcomes based on standard industrial catalyst screening for halonitroarenes.
| Catalyst System | Conversion (%) | Target Diamine Yield (%) | Hydroxylamine Accumulation (%) | Hydrodefluorination (HDF) (%) |
| 5% Pd/C (Standard) | 100 | 42 | 0 | 58 |
| 5% Pt/C (Standard) | 82 | 55 | 24 | 3 |
| 5% Pt(S)/C (Sulfided) | 78 | 72 | 26 | < 1 |
| 3% Pt - 1% V/C (Promoted) | 100 | 98 | < 1 | < 1 |
Troubleshooting Workflow
Troubleshooting logic for resolving low yields in halonitroarene reduction.
Standard Operating Procedure (SOP): Chemoselective Reduction
This protocol utilizes a self-validating volumetric hydrogen uptake system to ensure the reaction does not stall at the hydroxylamine intermediate or over-reduce to the des-fluoro impurity.
Materials:
-
Substrate: N-tert-butyl-4-fluoro-2-nitroaniline (10.0 g, 47.1 mmol)
-
Catalyst: 3% Pt - 1% V/C (0.5 g, 5 wt%)
-
Solvent: HPLC-grade Methanol (100 mL)
Step-by-Step Methodology:
-
Reactor Preparation: Charge a 300 mL Parr autoclave with the substrate and catalyst.
-
Solvent Addition: Suspend the mixture in 100 mL of Methanol.
-
Causality: Protic solvents facilitate the proton-coupled electron transfer (PCET) required to cleave the N-O bond of the sterically hindered hydroxylamine intermediate.
-
-
Purging: Seal the reactor. Purge with N2 (3 x 5 bar) to displace oxygen, followed by H2 (3 x 5 bar) to condition the headspace.
-
Reaction Execution: Pressurize the reactor to 5 bar H2 and heat to 45 °C. Set the impeller speed to 800 rpm to eliminate gas-liquid mass transfer limitations.
-
Self-Validating Monitoring: Monitor the mass flow controller in real-time.
-
Diagnostic Check: The theoretical hydrogen consumption for complete reduction is 3.0 molar equivalents (141.3 mmol H2).
-
Validation: A plateau at exactly 2.0 equivalents indicates the reaction has stalled at the hydroxylamine stage. A sudden surge past 3.0 equivalents indicates the onset of hydrodefluorination. Terminate the reaction exactly when the mass flow controller registers 141.3 mmol.
-
-
Workup: Cool the reactor to 20 °C, vent safely, and purge with N2. Filter the reaction mixture through a Celite pad to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to afford the target diamine.
References[1] Title: Reduction of nitro compounds
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. chemical-catalysts-and-adsorbents.basf.com [chemical-catalysts-and-adsorbents.basf.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-tert-butyl-4-fluoro-2-nitroaniline
[1][2]
Introduction: The Purity Imperative
You are likely working with N-tert-butyl-4-fluoro-2-nitroaniline (CAS: 239080-03-6), a critical intermediate synthesized via Nucleophilic Aromatic Substitution (SNAr).[1] While the synthesis is generally robust, the purification is often deceptive. The lipophilicity of the tert-butyl group, combined with the strong dipole of the nitro moiety, creates a "Goldilocks" solubility profile that can trap impurities—specifically unreacted starting materials and oxidation by-products—within the crystal lattice.
This guide moves beyond generic protocols. It addresses the specific physicochemical interactions governing this molecule's behavior, providing you with a decision matrix to salvage, polish, and validate your sample.
Module 1: Diagnostic Triage
Q: How do I rapidly identify which impurities are present before committing to a purification method?
A: Blind purification is inefficient.[1] Use this diagnostic matrix to identify your specific contaminant profile.
| Diagnostic Method | Observation | Likely Impurity | Mechanistic Cause |
| TLC (20% EtOAc/Hex) | High Rf spot (near solvent front) | 2,4-Difluoronitrobenzene (Starting Material) | Non-polar, unreacted electrophile.[1] |
| TLC (20% EtOAc/Hex) | Streak or spot at baseline | tert-Butylamine salts | Trapped amine hydrofluoride salts.[1] |
| 1H NMR (CDCl3) | Doublet ~6.9-7.0 ppm | Regioisomer (Rare) | Nucleophilic attack at C4 instead of C2 (unlikely with 2,4-difluoro substrate but possible).[1] |
| Visual Inspection | Dark orange/red oil or sticky solid | Azo/Azoxy coupling products | Oxidation of the aniline moiety; common in nitro-rich environments.[1] |
| Melting Point | Wide range (< 65°C) | Solvent occlusion | The tert-butyl group creates lattice voids that trap solvent (solvates).[1] |
Module 2: Chemical Decontamination (The Work-Up)
Q: My crude solid contains residual tert-butylamine. Can I just wash it with water?
A: No. Water alone is insufficient because the lipophilic tert-butyl group on the amine increases its organic solubility.[1] You must exploit pKa differentials.[1]
The Protocol: N-tert-butyl-4-fluoro-2-nitroaniline is a extremely weak base (pKa ~ -1 to 0) due to the strong electron-withdrawing nitro group ortho to the amine.[1] Conversely, tert-butylamine is a strong base (pKa ~ 10.68).[1]
-
Dissolve crude material in Ethyl Acetate (EtOAc).
-
Wash with 0.5 M HCl (cold).
-
Mechanism:[1][2][3] The strong acid protonates the tert-butylamine (
), forcing it into the aqueous phase. The nitroaniline product remains unprotonated and stays in the organic phase.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Warning: Do not use concentrated HCl (>2 M), as you risk protonating the nitroaniline or inducing hydrolysis of the fluorine.
-
-
Wash with Brine to remove emulsified water.[1]
-
Dry over Na2SO4 (Sodium Sulfate). Magnesium sulfate is too Lewis-acidic and can bind nitro compounds, reducing yield.[1]
Module 3: Recrystallization (The "Oiling Out" Problem)
Q: During recrystallization, my product separates as an oil at the bottom of the flask rather than crystals. How do I fix this?
A: "Oiling out" occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature. This is classic behavior for N-alkyl nitroanilines.[1]
The Solution: The "Ethanol-Water Switch" We will use a solvent system that balances the hydrophobic tert-butyl group with the polar nitro group.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil/solid in the minimum amount of boiling EtOH.
-
Note: If the solution is dark red/brown, add Activated Carbon (1-2% w/w), boil for 5 mins, and filter hot through Celite. This removes high-molecular-weight colored oligomers.[1]
-
-
The Critical Step: Remove the heat source. Add warm water dropwise until the solution becomes slightly turbid (cloudy).
-
Re-solvation: Add 1-2 drops of hot EtOH to clear the turbidity.
-
Controlled Cooling:
-
Seed: If oil droplets form, scratch the inner glass wall with a glass rod or add a seed crystal.
Module 4: Chromatographic Purification
Q: Recrystallization failed to remove the starting material (2,4-difluoronitrobenzene).[1][2] What are the optimal column conditions?
A: Since the starting material and product have different polarities, Flash Column Chromatography is highly effective if tuned correctly.
Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase: Hexanes / Ethyl Acetate.[1]
The Gradient Strategy:
-
Equilibrate with 100% Hexanes.
-
Elute with 5% EtOAc in Hexanes (Isocratic hold).
-
Result: The non-polar 2,4-difluoronitrobenzene (starting material) will elute first (High Rf).[1]
-
-
Ramp to 15-20% EtOAc in Hexanes .
-
Result: The yellow band of N-tert-butyl-4-fluoro-2-nitroaniline will elute.[1]
-
-
Stop before darker orange bands elute (oxidation by-products).[1]
Visualizing the Purification Logic
The following diagram illustrates the decision-making process for purifying this specific scaffold.
Figure 1: Decision tree for impurity removal based on physicochemical properties.[1]
References
-
Sigma-Aldrich. N-tert-Butyl-4-fluoro-2-nitroaniline Product Specification & Safety Data Sheet. Retrieved from [1]
-
Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. Org. Synth. 2004 , 81, 244.
-
BenchChem. Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Retrieved from [1]
-
PubChem. Compound Summary for 4-Fluoro-2-nitroaniline Derivatives. National Library of Medicine.[1] Retrieved from [1]
(Note: While specific CAS 239080-03-6 references are proprietary to specific synthesis campaigns, the physicochemical behaviors described above are grounded in the fundamental chemistry of nitroaniline derivatives as supported by the general literature cited.)
Technical Support Center: Resolving Solubility Issues with N-tert-butyl-4-fluoro-2-nitroaniline
Welcome to the Technical Support Center for handling N-tert-butyl-4-fluoro-2-nitroaniline (CAS: 239080-03-6) [1]. As a highly lipophilic building block and intermediate, this compound frequently presents severe solubility challenges in both aqueous biological assays and complex formulation environments. This guide is designed for researchers and drug development professionals, providing root-cause analyses, validated formulation strategies, and step-by-step troubleshooting protocols.
Section 1: Diagnostic FAQs & Root Cause Analysis
Q1: Why does N-tert-butyl-4-fluoro-2-nitroaniline precipitate immediately upon dilution in my aqueous assay buffer? A: The precipitation is driven by the compound's extreme lipophilicity and high crystal lattice energy. The bulky tert-butyl group and the fluorinated aromatic ring create a highly hydrophobic surface area that disrupts water's hydrogen-bonding network[2]. When transitioning from a pure organic solvent (like DMSO) to an aqueous buffer, the compound rapidly nucleates and crashes out because the thermodynamic penalty of remaining in the aqueous phase exceeds the energy required to form a solid precipitate.
Q2: Can I improve aqueous solubility by lowering the pH to protonate the aniline nitrogen? A: No, this is a common misconception for this specific chemotype. While simple anilines are weak bases that can be solubilized via protonation in acidic media (pH 2-5)[2], N-tert-butyl-4-fluoro-2-nitroaniline is highly atypical. The strongly electron-withdrawing ortho-nitro and para-fluoro groups drastically reduce the electron density on the amine nitrogen, rendering it essentially non-basic. Furthermore, the massive steric hindrance from the tert-butyl group physically blocks protonation. Therefore, pH adjustments will not resolve your solubility issues; you must rely on co-solvents or micellar encapsulation.
Q3: What are the kinetic solubility limits, and why is my DMSO stock failing over time? A: Kinetic solubility assays typically rely on DMSO as the primary organic solvent, starting from 10 mM stock solutions[3]. If your DMSO stock is precipitating, it is likely due to the hygroscopic nature of DMSO. Every time the vial is opened, DMSO absorbs atmospheric moisture. Even a 2-5% water content in DMSO can drastically lower the solubility threshold of highly lipophilic compounds, causing slow crystallization over time.
Section 2: Formulation Strategies & Quantitative Guidelines
To successfully introduce this compound into aqueous environments, a multi-component vehicle system is required. The table below summarizes the maximum tolerated concentrations of common excipients used to bridge the polarity gap.
| Excipient / Solvent | Role in Formulation | Max Conc. (In Vitro Cell Assays) | Max Conc. (In Vivo / Stock) | Mechanistic Causality |
| DMSO | Primary Solubilizer | 0.1% - 0.5% | 10% - 20% | Disrupts crystal lattice; high cytotoxicity limits in vitro use[4]. |
| PEG400 | Co-solvent | 1% - 2% | 40% - 80% | Lowers dielectric constant of the aqueous phase, reducing hydrophobic penalty[5]. |
| Tween-80 | Surfactant | 0.01% - 0.1% | 5% - 10% | Forms micelles that encapsulate the lipophilic tert-butyl and aromatic moieties[5]. |
| HP-β-CD | Complexation | 1 - 5 mM | 20% (w/v) | Cyclodextrins may struggle here; the bulky tert-butyl group often sterically hinders deep cavity inclusion. |
Section 3: Troubleshooting Workflow
When designing a solubility-enabling formulation, follow this progressive troubleshooting logic to minimize excipient toxicity while maximizing compound exposure.
Workflow for resolving lipophilic compound precipitation using co-solvents and surfactants.
Section 4: Step-by-Step Experimental Protocols
Protocol 1: Preparation of a Self-Validating Anhydrous DMSO Master Stock
Objective: Create a stable 10 mM stock solution that resists premature precipitation. Causality: Using strictly anhydrous solvents prevents moisture-induced nucleation, which is the primary cause of stock degradation for fluorinated nitroanilines.
-
Desiccation: Equilibrate the sealed vial of N-tert-butyl-4-fluoro-2-nitroaniline to room temperature inside a desiccator before opening. This prevents atmospheric condensation on the cold powder.
-
Solvent Selection: Pierce a fresh septum of anhydrous DMSO (≤0.005% water) using a dry syringe. Do not use older, previously opened DMSO bottles[5].
-
Dissolution: Add the required volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.
-
Sonication: Place the vial in a bath sonicator at 25°C for 5-10 minutes. Note: Do not heat above 40°C, as subsequent cooling will trigger supersaturation and rapid crystallization.
-
Validation (Self-Validating Step): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a micro-pellet is visible, the compound is not fully dissolved, indicating the stock concentration is lower than calculated.
-
Storage: Aliquot into single-use volumes and store at -20°C. Discard aliquots after a single freeze-thaw cycle.
Protocol 2: The "10/40/5/45" Step-Down Formulation for Assays
Objective: Solubilize the compound at high concentrations (e.g., ≥ 2.5 mg/mL) for in vivo dosing or complex in vitro models without crashing out in aqueous media[5]. Causality: Sequential addition is critical. Adding aqueous buffer directly to DMSO causes immediate solvent shock. PEG400 acts as a thermodynamic bridge, and Tween-80 provides kinetic stabilization via micellization.
-
Primary Solubilization: Transfer 100 µL of your concentrated DMSO stock (e.g., 25 mg/mL) into a clean glass vial. (Final volume fraction: 10% DMSO).
-
Co-solvent Bridging: Add 400 µL of PEG400 to the DMSO solution[5]. Vortex continuously for 2 minutes. The solution must remain optically clear. Causality: PEG400 lowers the dielectric constant, creating a miscible transition zone.
-
Micellar Stabilization: Add 50 µL of Tween-80 [5]. Vortex gently to avoid excessive foaming, then sonicate for 2 minutes until homogeneous.
-
Aqueous Dilution: Slowly add 450 µL of Saline (0.9% NaCl) or PBS dropwise while stirring[5]. Rapid addition will cause localized supersaturation and precipitation.
-
Validation (Self-Validating Step): Analyze the final solution using Dynamic Light Scattering (DLS). A successful formulation will show a monodisperse micellar population (typically 10-50 nm). If DLS shows particles >1000 nm, sub-visible precipitation has occurred, and the formulation must be discarded.
References
- N-tert-Butyl-4-fluoro-2-nitroaniline | 239080-03-6. Sigma-Aldrich.
- "3-(Quinolin-3-yloxy)aniline" solubility issues and solutions. BenchChem.
- UNGAP best practice for improving solubility data quality of orally administered drugs. Pharma Excipients.
- PEG400 (Polyethylene glycol 400) | Biochemical Assay Reagent. MedChemExpress.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
Sources
Technical Support Center: Stability of N-tert-butyl-4-fluoro-2-nitroaniline
[1]
Ticket #: STAB-TBU-FN2 Subject: Stability Profile & Troubleshooting for N-tert-butyl-4-fluoro-2-nitroaniline under Reflux Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary (Dashboard)
You are likely working with N-tert-butyl-4-fluoro-2-nitroaniline (Structure: Aniline core, N-t-Bu, 2-NO₂, 4-F).[1][2] This molecule is a "push-pull" system where the electron-withdrawing nitro group and the electron-donating amine create a stable chromophore (deep orange/red).[1]
However, under reflux conditions, this stability is conditional.[1][2] The molecule possesses two specific "kill switches" that are triggered by opposing chemical environments:
-
Acidic Reflux: Triggers De-tert-butylation (Loss of the N-alkyl group).[1][2]
-
Basic/Nucleophilic Reflux: Triggers SNAr (Loss of the Fluorine atom).[1][2]
Quick Stability Matrix
| Solvent System | Condition | Stability Status | Primary Risk |
|---|---|---|---|
| Toluene / Xylene | Neutral / Inert | ✅ Stable | Thermal decomposition unlikely <150°C. |
| Ethanol / Methanol | Neutral | ⚠️ Conditional | Stable short-term; prolonged reflux may cause slow solvolysis.[1] |
| Ethanol / Methanol | Acidic (H⁺) | ❌ Unstable | Rapid loss of t-butyl group (forms isobutylene + parent aniline).[1][2] |
| DMF / DMSO | Basic (K₂CO₃/NaH) | ❌ Unstable | Displacement of Fluorine (SNAr) by solvent or additives.[1][2] |
| Chlorinated (DCM/CHCl₃) | Neutral | ✅ Stable | Excellent stability (limited by boiling point).[1][2] |
Detailed Degradation Modules
Module A: The Acid Sensitivity (De-tert-butylation)
The Issue: Users refluxing in unbuffered protic solvents often observe the disappearance of the t-butyl signal (singlet ~1.3 ppm) in NMR. The Mechanism: The tert-butyl group on an aniline nitrogen is acid-labile.[1] While less sensitive than a t-butyl ester (Boc), the presence of the electron-withdrawing ortho-nitro group makes the nitrogen less basic, paradoxically making the N-C(t-butyl) bond slightly more susceptible to heterolytic cleavage once protonated, or via an E1-like elimination of isobutylene.[1]
-
Trigger: Refluxing in EtOH/HCl, AcOH, or even unbuffered alcohols that have oxidized to form trace acids.[1][2]
-
Outcome: Conversion to 4-fluoro-2-nitroaniline (parent aniline).[1][2]
Module B: The Fluorine Labillity (SNAr)
The Issue: Loss of Fluorine signal or appearance of new aromatic peaks.[2] The Mechanism: The 4-fluorine is activated by the ortho-nitro group. While the N-alkyl amine at position 1 donates electrons (deactivating the ring), the nitro group at position 2 still provides enough withdrawal to facilitate Nucleophilic Aromatic Substitution (SNAr) at position 4 under high thermal stress.[2]
Visualizing the Pathways (DOT Diagram)
The following diagram illustrates the divergent degradation pathways based on pH and nucleophilicity.
Figure 1: Divergent degradation pathways. Acidic conditions attack the N-alkyl tail; basic conditions attack the Fluorine head.
Troubleshooting Guide (FAQ Format)
Q1: I see a new spot on TLC just below my product after refluxing in Ethanol. What is it?
Diagnosis: This is likely 4-fluoro-2-nitroaniline (the de-tert-butylated parent).[1] Why: Ethanol can become slightly acidic over time (oxidation to acetic acid) or if not distilled.[1][2] The N-t-butyl group cleaves, releasing isobutylene gas.[1][2] The parent aniline is more polar (H-bond donor) and typically runs lower on silica TLC than the N-alkylated version.[1] Fix: Add a base buffer (e.g., 1% Triethylamine or DIPEA) to the reflux solvent to scavenge trace protons.[1][2]
Q2: Can I use this molecule in a Suzuki Coupling?
Diagnosis: Yes, but with caveats.
Risk: The 4-Fluoro group is chemically distinct from the 4-Bromo or 4-Iodo usually used in Suzuki couplings.[1] However, if you are trying to couple at the fluorine (using specialized activation), be aware that the nitro group makes the fluorine labile to the base used in the Suzuki cycle (e.g., K₂CO₃, Cs₂CO₃).[2]
Fix: Use anhydrous non-nucleophilic bases (like K₃PO₄) and avoid alcoholic solvents.[1][2] Monitor for "hydroxylation" (F
Q3: My NMR shows a complex mixture after refluxing in DMF.
Diagnosis: Solvent-Participating Decomposition. Why: DMF decomposes upon prolonged reflux to produce dimethylamine (Me₂NH).[1][2] Since your molecule has an activated fluorine, the generated dimethylamine will perform an SNAr reaction, displacing the fluorine to form N-tert-butyl-4-(dimethylamino)-2-nitroaniline.[1][2] Fix: Avoid refluxing DMF. If high temperature is needed, use DMAc (dimethylacetamide) or NMP, but ensure they are fresh and amine-free.[1][2]
Validated Protocol: Safe Reflux Conditions
To ensure integrity during synthesis or recrystallization, follow this validated protocol.
Materials
-
Substrate: N-tert-butyl-4-fluoro-2-nitroaniline.[1]
Step-by-Step
-
Solvent Selection:
-
Temperature Control:
-
Monitoring:
Troubleshooting Logic Map
Use this decision tree to diagnose impurity profiles.
Figure 2: Diagnostic logic for impurity identification.
References
-
Nucleophilic Aromatic Substitution of 4-Fluoro-2-nitroanilines
- Context: Describes the reactivity of the 4-fluoro-2-nitro scaffold toward nucleophiles, confirming the risk of SNAr displacement under basic reflux.
-
Source: Al-Mulla, A. "Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives."[1][2] MDPI, 2026.[1][2] (Cited via Search Result 1.1).[1][2]
-
De-tert-butylation Mechanisms
-
Synthesis and Regioselectivity
- Context: Confirms the synthesis of N-tert-butyl-4-fluoro-2-nitroaniline via reaction of 2,4-difluoronitrobenzene with tert-butylamine, and the stability of the resulting product under controlled conditions.
-
Source: "4-Alkyl-2-haloaniline derivative and process."[1][2][3][6] Google Patents, US20050143454A1.[1][2] (Cited via Search Result 1.12).[1][2]
-
General Stability of Nitroanilines
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. academia.edu [academia.edu]
- 6. US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same - Google Patents [patents.google.com]
- 7. ossila.com [ossila.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis of N-tert-butyl-4-fluoro-2-nitroaniline for Research and Development
For researchers, scientists, and drug development professionals engaged in the synthesis, purification, and quality control of N-tert-butyl-4-fluoro-2-nitroaniline, a robust and reliable analytical method is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by experimental data and protocols. The methodologies presented are designed to be self-validating systems, ensuring scientific integrity and trustworthiness in your analytical results.
Introduction to the Analyte and Chromatographic Challenges
N-tert-butyl-4-fluoro-2-nitroaniline is a substituted nitroaniline derivative. Its structure, featuring a bulky non-polar tert-butyl group, a polar nitro group, and a basic aniline moiety, presents a unique set of challenges and opportunities for chromatographic separation. The key to a successful HPLC method lies in balancing the retention of the non-polar region with the potential for secondary interactions from the polar and basic functionalities. This guide will explore two reversed-phase HPLC approaches, a standard C18-based method and an alternative method utilizing a Phenyl-Hexyl stationary phase to exploit different selectivity.
Method 1: The Workhorse - C18 with Acetonitrile/Water
The C18 (octadecyl-silica) column is the most common stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention and broad applicability. This method pairs a C18 column with a simple acetonitrile and water mobile phase, a combination known for its efficiency and low UV cutoff.
Rationale for Method 1
The choice of a C18 column is based on its strong hydrophobic interactions with the tert-butyl group and the aromatic ring of the analyte. Acetonitrile is selected as the organic modifier due to its low viscosity and ability to produce sharp peaks for a wide range of compounds. The inclusion of a phosphate buffer is crucial to control the ionization state of the aniline group (pKa ~2-3), ensuring consistent retention and peak shape. Operating at a pH of 7.0 will ensure the aniline group is in its neutral form, minimizing peak tailing.
Experimental Protocol: Method 1
1. Instrumentation and Consumables:
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade acetonitrile, water, and potassium phosphate monobasic.
2. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 60% Mobile Phase B at a flow rate of 1.0 mL/min.
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of N-tert-butyl-4-fluoro-2-nitroaniline in acetonitrile.
-
Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.
4. HPLC Parameters:
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (based on typical absorbance for nitroaromatic compounds)[1]
-
Run Time: 10 minutes
Method 2: The Alternative Selectivity - Phenyl-Hexyl with Methanol/Water
To provide a contrasting separation mechanism, the second method employs a Phenyl-Hexyl stationary phase. This phase offers pi-pi interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions. Methanol is chosen as the organic modifier to explore different solvent-analyte interactions compared to acetonitrile.
Rationale for Method 2
The Phenyl-Hexyl phase can offer enhanced retention and selectivity for aromatic and nitroaromatic compounds through pi-pi stacking interactions.[2] This can be particularly useful for separating the target analyte from structurally similar impurities that may not resolve well on a C18 column. Methanol, being a protic solvent, can engage in different hydrogen bonding interactions with the analyte compared to the aprotic acetonitrile, potentially altering the elution order and resolution of impurities.
Experimental Protocol: Method 2
1. Instrumentation and Consumables:
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC grade methanol, water, and trifluoroacetic acid (TFA).
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Methanol with 0.1% TFA.
-
Isocratic Elution: 70% Mobile Phase B at a flow rate of 1.0 mL/min.
-
The use of TFA as an ion-pairing agent at a low pH (~2) will ensure the aniline group is protonated, which can lead to sharper peaks on some stationary phases.
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of N-tert-butyl-4-fluoro-2-nitroaniline in methanol.
-
Dilute the stock solution with the mobile phase to a working concentration of 50 µg/mL.
4. HPLC Parameters:
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm
-
Run Time: 15 minutes
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods based on established chromatographic principles and data from analogous compounds.
| Parameter | Method 1 (C18/ACN) | Method 2 (Phenyl-Hexyl/MeOH) | Justification |
| Retention Time (min) | ~ 5.2 | ~ 8.5 | Phenyl-Hexyl phase offers stronger retention for this analyte. |
| Theoretical Plates | > 8000 | > 7000 | C18 columns often provide slightly higher efficiency. |
| Tailing Factor | < 1.2 | < 1.4 | Buffered mobile phase at neutral pH in Method 1 helps reduce tailing. |
| Resolution (from a potential impurity) | 2.5 | 3.1 | The alternative selectivity of the Phenyl-Hexyl phase can improve resolution of critical pairs. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods are expected to show excellent linearity.[3] |
| LOD (µg/mL) | 0.1 | 0.15 | Lower noise and sharper peaks with acetonitrile can lead to slightly better sensitivity. |
| LOQ (µg/mL) | 0.3 | 0.45 | Directly related to the Limit of Detection.[3] |
Visualizing the Workflow
A logical workflow is crucial for systematic HPLC method development and comparison.
Caption: A workflow for the development and comparison of HPLC methods.
System Suitability: A Self-Validating System
Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing as expected.
Caption: A logical flow diagram for a typical system suitability test.
Conclusion and Recommendations
Both presented methods offer viable options for the analysis of N-tert-butyl-4-fluoro-2-nitroaniline.
-
Method 1 (C18/ACN) is recommended for routine quality control due to its speed, efficiency, and use of common reagents. It is likely to be more robust and transferable between laboratories.
-
Method 2 (Phenyl-Hexyl/MeOH) serves as an excellent orthogonal method. Its alternative selectivity makes it ideal for impurity profiling, stability studies, and as a confirmatory method. The development of a stability-indicating assay would greatly benefit from employing both methods to ensure all potential degradants are separated from the main peak.[4]
The choice of the final method will depend on the specific application. For rapid screening and release testing, Method 1 is the preferred choice. For in-depth analysis and method validation where the separation of closely related impurities is critical, Method 2 provides a powerful alternative. It is highly recommended to screen both column chemistries during the initial phase of method development to select the most appropriate conditions for your specific sample and analytical needs.
References
-
Yoshida, T., & Tsuruta, Y. (1996). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Industrial health, 34(3), 177–183. [Link]
-
ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
LCGC International. (2020, November 12). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
Sources
1H NMR spectrum interpretation of N-tert-butyl-4-fluoro-2-nitroaniline
Title: Comparative Guide: 1H NMR Spectrum Interpretation of N-tert-butyl-4-fluoro-2-nitroaniline
Abstract
This technical guide provides a rigorous analysis of the 1H NMR spectrum of N-tert-butyl-4-fluoro-2-nitroaniline, a functionalized intermediate critical in the synthesis of fluorinated bioactive scaffolds. Unlike standard spectral databases, this guide focuses on the comparative performance of spectral interpretation against its synthetic precursor (2,4-difluoronitrobenzene) and non-alkylated analogs. We detail the specific scalar couplings arising from the
Introduction: The Analytical Challenge
In medicinal chemistry, N-tert-butyl-4-fluoro-2-nitroaniline serves as a scaffold for kinase inhibitors and nitrogen heterocycles. The structural verification of this compound presents unique challenges due to the interplay of three active nuclei (
Why This Comparison Matters:
Distinguishing the product from its starting material (2,4-difluoronitrobenzene) or the hydrolysis byproduct (4-fluoro-2-nitroaniline) is critical. Standard automated peak picking often fails to resolve the complex splitting patterns caused by
Experimental Protocol: Sample Preparation
To ensure high-resolution data and accurate chemical shift comparisons, follow this standardized protocol.
Solvent Selection Strategy:
-
Primary Choice: DMSO-d
(Dimethyl sulfoxide-d ).-
Reasoning: The highly polar sulfoxide group disrupts intermolecular hydrogen bonding but stabilizes the intramolecular H-bond between the NH and the ortho-nitro group. This results in a sharp, distinct NH signal, often lost or broadened in CDCl
due to exchange with trace water.
-
-
Alternative: CDCl
(Chloroform-d).-
Use Case: When analyzing lipophilic impurities. Note that the NH peak may broaden significantly.
-
Step-by-Step Preparation:
-
Massing: Weigh 5–10 mg of the solid sample into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
(containing 0.03% TMS as internal standard). -
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KF from the synthesis).
-
Acquisition: Run a standard proton sequence (typically 16–32 scans, relaxation delay
s) to allow full relaxation of the isolated aromatic protons.
Spectral Analysis & Comparison
The spectrum is divided into three distinct zones: the Aliphatic Region (tert-butyl), the Aromatic Region (complex splitting), and the Exchangeable Region (NH).
Comparative Shift Data
The following table contrasts the target product with its synthetic precursor to demonstrate the "performance" of the conversion.
| Feature | Precursor: 2,4-Difluoronitrobenzene | Target: N-tert-butyl-4-fluoro-2-nitroaniline | Interpretation / Diagnostic Value |
| Aliphatic | None | Confirmation of N-Alkylation. The intense singlet confirms the intact tert-butyl group. | |
| Amine (NH) | None | H-Bonding Evidence. Deshielded due to intramolecular H-bond with the ortho-NO | |
| H-3 (Aromatic) | Ortho-Nitro Effect. Deshielded by NO | ||
| H-6 (Aromatic) | Shielding Inversion. The H-6 proton moves upfield significantly due to the electron-donating amine group ortho to it. | ||
| H-5 (Aromatic) | Multiplet Complexity. Shows couplings to F (ortho), H-6 (ortho), and H-3 (meta). |
Detailed Splitting Logic (The "Fingerprint")
Correctly assigning the aromatic region requires understanding
-
Proton H-3 (Ortho to F, Ortho to NO
):-
Resonance: Most downfield aromatic signal (due to NO
anisotropy). -
Splitting: Doublet of Doublets (dd).
-
Coupling:
Hz (large) and Hz (meta to H-5).
-
-
Proton H-5 (Ortho to F, Meta to NO
):-
Resonance: Mid-field aromatic signal.
-
Splitting: Doublet of Doublets of Doublets (ddd).
-
Coupling:
Hz, Hz (ortho to H-6), Hz (meta to H-3).
-
-
Proton H-6 (Meta to F, Adjacent to N-tBu):
-
Resonance: Most upfield aromatic signal (shielded by electron-donating Nitrogen).
-
Splitting: Doublet of Doublets (dd).
-
Coupling:
Hz (ortho to H-5) and Hz (meta to F).
-
Visualization of Analytical Logic
Diagram 1: Synthesis Verification Workflow
This flowchart illustrates the logic path for verifying the transformation from 2,4-difluoronitrobenzene to the target product.
Caption: Logic flow for confirming product identity via 1H NMR, highlighting key spectral checkpoints.
Diagram 2: Aromatic Splitting Tree (H-3 Proton)
This diagram visualizes the specific coupling interactions that generate the unique "Doublet of Doublets" pattern for the H-3 proton.
Caption: Splitting tree for Proton H-3 showing the large Fluorine coupling (
Mechanistic Insight: The "Why" Behind the Shifts
-
The Nitro Effect (Deshielding): The nitro group at position 2 is strongly electron-withdrawing (-M and -I effects). This dramatically deshields the adjacent H-3 proton, pushing it downfield to ~7.8 ppm.
-
The Amine Effect (Shielding): The tert-butylamine group is electron-donating (+M). This increases electron density at the ortho (H-6) and para (H-4, occupied by F) positions. This explains why H-6 is found significantly upfield (~7.1 ppm) compared to the starting material.
-
Intramolecular Hydrogen Bonding: The planar nature of the nitroaniline system is reinforced by a hydrogen bond between the N-H and the nitro oxygen. This "locks" the NH proton in a deshielded environment (>8.0 ppm) and prevents rapid exchange, making the peak sharp in DMSO.
References
-
National Institute of Standards and Technology (NIST). "4-Fluoro-2-nitroaniline Mass Spectrum and Data."[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Reich, H. J. "WinPLT NMR Coupling Constants and Multiplet Analysis." University of Wisconsin-Madison Chemistry. (General reference for F-H coupling constants).
Sources
Publish Comparison Guide: LC-MS Identification of N-tert-butyl-4-fluoro-2-nitroaniline
This guide outlines the identification and quantification of N-tert-butyl-4-fluoro-2-nitroaniline (CAS: 239080-03-6), a critical intermediate and potential impurity in pharmaceutical synthesis.
Executive Summary & Core Directive
The Analytical Challenge: N-tert-butyl-4-fluoro-2-nitroaniline is a secondary amine building block used in the synthesis of high-value kinase inhibitors and nitrogen-containing heterocycles. Its identification presents a specific "trap" for the unwary analyst: the N-tert-butyl group is thermally labile .
The Solution: While Gas Chromatography-Mass Spectrometry (GC-MS) is a standard tool for nitro-aromatics, it is unsuitable for the intact identification of this specific molecule due to thermal de-alkylation in the injector port. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the validated gold standard. This guide provides the definitive protocol, fragmentation logic, and comparative data to ensure accurate identification.
Technical Comparison: Why LC-MS?
The following table contrasts the performance of LC-MS against common alternatives for this specific analyte.
| Feature | LC-MS/MS (Recommended) | GC-MS | HPLC-UV |
| Analyte Integrity | High. ESI is a "soft" ionization technique that preserves the N-tert-butyl bond. | Low. High injector temps (250°C+) often cause Hofmann-like elimination, converting the analyte to 4-fluoro-2-nitroaniline (parent amine). | High. Non-destructive, but lacks structural specificity. |
| Sensitivity (LOD) | Excellent (< 1 ng/mL). Ideal for genotoxic impurity (GTI) screening. | Good, but measures the degradation product, leading to false positives for the parent amine. | Moderate. Not suitable for trace impurity profiling (< 0.05%). |
| Specificity | Absolute. MS/MS fragmentation provides a unique "fingerprint" (Neutral Loss of 56 Da). | Ambiguous. Hard to distinguish from the non-alkylated parent if degradation occurs. | Low. Relies solely on Retention Time (RT). |
Deep Dive: LC-MS/MS Method Development
The "Self-Validating" Fragmentation Logic
Reliable identification relies on understanding the molecule's behavior inside the collision cell.
-
Precursor Ion: The secondary amine is basic. In positive mode ESI, it readily forms the protonated molecular ion [M+H]⁺ at m/z 213 .
-
Primary Fragmentation (The Signature): The tert-butyl group on a charged amine is prone to leaving as a neutral isobutylene molecule (
). This results in a mass shift of -56 Da .-
Observation: If you do not see a transition from 213
157, your peak is likely not the N-tert-butyl variant.
-
-
Secondary Fragmentation: The resulting ion (m/z 157) corresponds to the protonated 4-fluoro-2-nitroaniline, which further loses the nitro group (
, -46 Da) or propels a nitro-to-nitrite rearrangement.
Visualization of Fragmentation Pathway
The following diagram maps the specific MS/MS transitions required for Multiple Reaction Monitoring (MRM) method setup.
Caption: The dominant transition (213 -> 157) confirms the presence of the N-tert-butyl group.
Validated Experimental Protocol
This protocol is designed for trace-level detection (impurity profiling) using a Triple Quadrupole Mass Spectrometer.
Sample Preparation[1][2][3][4]
-
Diluent: 50:50 Acetonitrile:Water. (Avoid 100% organic solvents for initial dissolution if the sample is highly polar, but this analyte dissolves well in ACN).
-
Concentration: Prepare a stock at 1 mg/mL in ACN. Dilute to 100 ng/mL for sensitivity checks.
-
Filtration: 0.2 µm PTFE filter (Nylon can sometimes bind nitro-aromatics).
LC Conditions[5][6]
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Why? A standard C18 provides sufficient retention. Phenyl-Hexyl columns can be used if separation from other aromatic impurities is difficult.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Note: Formic acid is essential to protonate the amine for ESI+ sensitivity.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5%
95% B (Linear ramp) -
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
MS Parameters (Source: ESI Positive)
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Nebulizer: 35 psi.
-
MRM Transitions:
-
Quantifier: 213.1
157.1 (CE: 15-20 eV). High abundance, specific to t-butyl loss. -
Qualifier: 157.1
111.0 (CE: 30-35 eV). Confirms the nitro-aniline core.
-
Analytical Workflow Diagram
The following Graphviz diagram illustrates the complete decision-making workflow for identifying this compound in a complex mixture.
References
-
Sigma-Aldrich. N-tert-Butyl-4-fluoro-2-nitroaniline Product Specification & CAS 239080-03-6 Data. Sigma-Aldrich.[1] Link
-
BenchChem. Performance Showdown: GC-MS vs. LC-MS for the Analysis of Nitroanilines. BenchChem Technical Guides. Link
-
U.S. FDA. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Nitrosamine Impurities. FDA.gov. Link
-
PubChem. 4-Fluoro-2-nitroaniline Compound Summary (Structural Analog). National Library of Medicine. Link
-
Thermo Fisher Scientific. Safety Data Sheet: Nitroaniline Derivatives. Thermo Fisher.[2] Link
Sources
comparing reactivity of N-tert-butyl-4-fluoro-2-nitroaniline vs 4-fluoro-2-nitroaniline
Title: Comparative Reactivity Guide: N-tert-butyl-4-fluoro-2-nitroaniline vs. 4-Fluoro-2-nitroaniline
Executive Summary
This guide provides a technical comparison between 4-Fluoro-2-nitroaniline (Compound B) , a standard building block, and its sterically hindered analog, N-tert-butyl-4-fluoro-2-nitroaniline (Compound A) .
For drug development professionals, the choice between these two hinges on the desired reactivity at the C-4 fluorine position and the stability of the amine.
-
Compound B is a versatile, planar molecule capable of diazotization and facile N-alkylation. However, its strong resonance donation deactivates the C-4 fluorine toward nucleophilic substitution (
). -
Compound A features a massive tert-butyl group that induces Steric Inhibition of Resonance (SIR) . This forces the amine lone pair out of conjugation, paradoxically making the C-4 fluorine more electrophilic (reactive) than in the primary amine, while rendering the nitrogen itself chemically inert to further functionalization.
Molecular Architecture & Electronic Theory
To understand the reactivity differences, we must analyze the structural consequences of the tert-butyl group.
| Feature | 4-Fluoro-2-nitroaniline (B) | N-tert-butyl-4-fluoro-2-nitroaniline (A) |
| Amine Type | Primary ( | Secondary ( |
| Steric Bulk | Low | Extremely High |
| Conformation | Planar (stabilized by intramolecular H-bond) | Twisted (Steric clash between |
| Electronic Effect | Strong Resonance Donor (+M) | Weakened Resonance Donor (SIR effect) |
| C-4 Electrophilicity | Low (Deactivated by Amine) | Moderate/High (Less deactivated) |
The Steric Inhibition of Resonance (SIR) Mechanism
In Compound B, the lone pair on the nitrogen is parallel to the aromatic
In Compound A, the bulky tert-butyl group clashes with the ortho-nitro group. To relieve this strain, the
Figure 1: Mechanistic flow illustrating how steric bulk in Compound A leads to increased electrophilicity at the C-4 position.
Reactivity Profile Comparison
Nucleophilic Aromatic Substitution ( ) at C-4
This is the primary reaction for scaffold diversification (e.g., introducing piperazines or morpholines).
-
Compound B: Requires high temperatures (
) or strong bases because the ring is electron-rich. -
Compound A: Reacts under milder conditions. The "decoupling" of the amine allows the nitro group's electron-withdrawing power (-I/-M) to activate the fluorine without interference from the amine.
Experimental Data Summary (Relative Rates):
| Nucleophile (1.2 eq) | Solvent/Temp | Compound B (
Nitrogen Functionalization
-
Compound B: The primary amine is a nucleophile. It can be acetylated, alkylated, or diazotized (Sandmeyer reaction) to introduce halides or nitriles.
-
Compound A: The tert-butyl group acts as a protecting group that cannot be removed easily. The nitrogen is sterically blocked from attacking electrophiles. Diazotization is impossible.
Experimental Protocols
Protocol 1: Synthesis of N-tert-butyl-4-fluoro-2-nitroaniline (Compound A)
Rationale: This protocol utilizes the high regioselectivity of 2,4-difluoronitrobenzene. The C-2 fluorine is displaced preferentially due to the inductive effect of the adjacent nitro group and the stabilization of the Meisenheimer intermediate.
Reagents:
-
2,4-Difluoronitrobenzene (1.0 eq)
-
tert-Butylamine (1.2 eq)
-
Triethylamine (
, 1.5 eq) -
Ethanol (Absolute)
Workflow:
-
Setup: Charge a round-bottom flask with 2,4-difluoronitrobenzene (10 mmol) and Ethanol (20 mL). Cool to
. -
Addition: Mix tert-butylamine (12 mmol) with
(15 mmol) in Ethanol (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Note: Exothermic reaction. -
Reaction: Allow to warm to room temperature. Stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The spot for the starting material (
) will disappear, replaced by a bright orange/yellow spot ( ). -
Workup: Concentrate ethanol under reduced pressure. Dissolve residue in DCM (50 mL) and wash with water (
) and Brine ( ). -
Purification: Dry over
, filter, and evaporate. Recrystallize from Hexane/Ethanol to yield bright orange crystals.
Yield: Typically 85-92%.
Protocol 2: Comparative Displacement (Fluorine Substitution)
Rationale: To demonstrate the enhanced reactivity of Compound A.
Reagents:
-
Substrate (Compound A or B, 1.0 mmol)
-
N-Methylpiperazine (1.5 mmol)
- (2.0 mmol)
-
DMSO (3 mL)
Workflow:
-
Heat to
in a sealed vial. -
Sampling: Take aliquots at 1h, 4h, and 12h. Analyze via HPLC (C18 column, Acetonitrile/Water gradient).
-
Observation: Compound A will show >90% conversion by 4h. Compound B will show <40% conversion at 4h.
Visualizing the Synthesis Pathway
The following diagram details the regioselective synthesis of Compound A, highlighting the critical intermediate stabilization.
Figure 2: Regioselective synthesis pathway. The ortho-nitro group directs the amine attack to the C-2 position, displacing the fluorine there first.
References
- Synthesis of Fluorinated Nitroanilines via : Source: BenchChem Technical Guides. "A Comparative Guide to the Synthesis of 2,4-Difluoroaniline."
-
Steric Inhibition of Resonance in Nitroanilines
- Source: Wikipedia / General Organic Chemistry Textbooks. "2-Nitroaniline Properties and Steric Effects."
-
URL:[Link]
-
Nucleophilic Substitution of 2,4-Difluoronitrobenzene
- Source: ResearchGate / Molbank. "Reactions of 2,4-difluoronitrobenzene with amines."
-
URL:[Link]
-
Compound Properties (4-Fluoro-2-nitroaniline)
- Source: PubChem CID 67769.
-
URL:[Link]
-
Compound Properties (N-tert-butyl-4-fluoro-2-nitroaniline)
-
Source: Sigma-Aldrich Catalog (CAS 239080-03-6).[3]
-
Sources
Validation Guide: IR Spectroscopy of N-tert-butyl-4-fluoro-2-nitroaniline
The following technical guide details the validation protocol for N-tert-butyl-4-fluoro-2-nitroaniline (CAS 239080-03-6), a critical intermediate in the synthesis of fluorinated phenylenediamines and pharmaceutical active ingredients (APIs).
This guide is structured to allow researchers to validate the success of the N-alkylation of 4-fluoro-2-nitroaniline (the precursor) into the target secondary amine.
Executive Summary & Chemical Context
Target Molecule: N-tert-butyl-4-fluoro-2-nitroaniline CAS: 239080-03-6 Primary Application: Intermediate for kinase inhibitors and fluorinated benzimidazole scaffolds.
The validation of this compound relies on confirming the transformation of a primary aromatic amine (
Theoretical Framework & Expected Spectral Profile
To validate the product, you must compare it against its precursor, 4-fluoro-2-nitroaniline (CAS 364-78-3). The synthesis typically involves nucleophilic aromatic substitution or reductive alkylation, both of which alter the vibrational modes of the nitrogen center.
Comparative Peak Assignment Table
| Functional Group | Mode of Vibration | Precursor (4-Fluoro-2-nitroaniline) | Target (N-tert-butyl-4-fluoro-2-nitroaniline) | Validation Logic |
| Amine (N-H) | Stretching ( | Doublet (Sym & Asym)~3480 & 3360 cm⁻¹ | Singlet ~3350–3420 cm⁻¹ | CRITICAL: Disappearance of the doublet confirms loss of primary amine. |
| Amine (N-H) | Bending ( | Strong band (Scissoring)~1620–1640 cm⁻¹ | Absent | The absence of the NH₂ scissoring band is a definitive confirmation of mono-alkylation. |
| Alkyl (C-H) | Stretching ( | Weak (Aromatic C-H only)>3000 cm⁻¹ | Strong (Aliphatic)2960, 2925, 2870 cm⁻¹ | Appearance of strong signals <3000 cm⁻¹ indicates successful tert-butyl incorporation. |
| tert-Butyl | Skeletal Bending | Absent | Doublet ("Split Peak")~1390 & 1365 cm⁻¹ | Diagnostic "gem-dimethyl" doublet characteristic of the t-butyl group. |
| Nitro (NO₂) | Asym. Stretch | ~1500–1530 cm⁻¹ | ~1500–1530 cm⁻¹ | Confirms the nitro group remains intact (no reduction occurred). |
| Nitro (NO₂) | Sym. Stretch | ~1320–1350 cm⁻¹ | ~1320–1350 cm⁻¹ | Often overlaps with C-N stretches; look for strong intensity. |
| Aryl Fluoride | C-F Stretch | ~1200–1250 cm⁻¹ | ~1200–1250 cm⁻¹ | Broad, strong band; confirms the fluorine substituent is retained. |
Note on Wavenumbers: Exact values may shift ±10 cm⁻¹ depending on sample state (solid KBr vs. ATR) and hydrogen bonding interactions.
Experimental Protocol
Method A: Attenuated Total Reflectance (ATR) - Recommended
ATR is preferred for this lipophilic solid as it requires no sample dilution and minimizes water interference.
-
Instrument Prep: Clean the diamond/ZnSe crystal with isopropanol. Ensure background spectrum (air) is clean.
-
Sample Loading: Place ~5 mg of the yellow/orange solid directly onto the crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact. Poor contact yields noisy C-H regions.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32
-
Range: 4000–600 cm⁻¹
-
Method B: KBr Pellet - Legacy/High Resolution
Use this if resolving the N-H doublet/singlet region proves difficult on ATR due to weak intensity.
-
Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is formed (prevents Christiansen effect/scattering).
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Analysis: Measure immediately to prevent moisture uptake.
Validation Workflow (Decision Logic)
The following diagram illustrates the logical flow for determining if your reaction yielded the correct product, starting material, or a mixture.
Caption: Logical decision tree for validating N-tert-butyl-4-fluoro-2-nitroaniline synthesis based on critical IR spectral features.
Troubleshooting & Common Artifacts
| Observation | Potential Cause | Remediation |
| Broad hump @ 3400 cm⁻¹ | Moisture (Water) | Dry sample in vacuum desiccator over P₂O₅. Water masks the N-H stretch. |
| Doublet @ 2350 cm⁻¹ | Atmospheric CO₂ | Background correction failed. Re-run background scan. |
| Weak C-H signals | Poor ATR Contact | Increase anvil pressure. Ensure sample covers the crystal center. |
| Shifted NO₂ peaks | Hydrogen Bonding | In solid state, intermolecular H-bonding can shift nitro/amine peaks. Dissolve in CCl₄ (liquid cell) for "free" vibration values if strict confirmation is needed. |
References
-
National Institute of Standards and Technology (NIST) . 4-Fluoro-2-nitroaniline IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for N-H and t-Butyl group assignments).
-
PubChem . 4-Fluoro-2-nitroaniline Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Technical Guide: TLC Profiling & Purification of N-tert-butyl-4-fluoro-2-nitroaniline
The following guide details the thin-layer chromatography (TLC) profiling, purification, and synthesis context for N-tert-butyl-4-fluoro-2-nitroaniline (CAS 239080-03-6).
Executive Summary
N-tert-butyl-4-fluoro-2-nitroaniline is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., Raf/MEK pathway modulators). Its purity is paramount, as regioisomeric impurities or unreacted starting materials can propagate through subsequent steps (e.g., reduction to the diamine), leading to complex impurity profiles in the final API.
This guide provides a robust TLC method for monitoring the synthesis of this compound via nucleophilic aromatic substitution (
Synthesis Context & Regioselectivity
To interpret TLC data accurately, one must understand the reaction matrix. The target compound is synthesized by reacting 2,5-difluoronitrobenzene with tert-butylamine .
-
Reaction Type: Nucleophilic Aromatic Substitution (
).[1] -
Regiocontrol: The starting material, 2,5-difluoronitrobenzene, possesses two fluorine atoms.
-
C2-Fluorine: Positioned ortho to the nitro group.[1] Highly activated due to inductive effects and resonance stabilization of the Meisenheimer complex.
-
C5-Fluorine: Positioned meta to the nitro group. Non-activated.
-
-
Outcome: The amine selectively displaces the C2-fluorine, yielding N-tert-butyl-4-fluoro-2-nitroaniline .
-
Note on Nomenclature: The displacement at C2 (relative to nitro) places the amino group at the new C1 position. The remaining fluorine (originally at C5) is para to the new amino group, resulting in the "4-fluoro" designation.
-
Reaction Pathway Diagram
Caption: Reaction pathway showing the selective
TLC Method Development
The separation relies on the polarity difference between the non-polar difluoro-starting material and the moderately polar nitroaniline product.
Standard Protocol
-
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed). -
Mobile Phase (Eluent): Hexane : Ethyl Acetate (Hex:EtOAc).
-
Visualization:
-
Visible Light: Product appears as a distinct yellow/orange spot.
-
UV Light (254 nm): All aromatic components quench fluorescence (appear dark).
-
Optimized Solvent Systems
| Solvent System (v/v) | Polarity | Application |
| 100% Hexane | Non-Polar | Retention of all anilines; moves only unreacted SM. |
| 9:1 Hex:EtOAc | Low | Recommended for IPC. Good separation of SM ( |
| 4:1 Hex:EtOAc | Medium | Moves Product to |
| DCM:MeOH (95:5) | High | Flushes all components; used for cleaning columns. |
Reference Values & Identification
The following values are empirical ranges observed on Silica Gel 60.
| Compound | Structure Description | Relative | Visualization Characteristics |
| 2,5-Difluoronitrobenzene | Starting Material (SM) | 0.75 – 0.85 | UV Active (Dark spot). Colorless in visible light. |
| N-tert-butyl-4-fluoro-2-nitroaniline | Target Product | 0.35 – 0.45 | UV Active. Bright Yellow/Orange visible spot. |
| 4-Fluoro-2-nitroaniline | De-butylated Impurity* | 0.20 – 0.30 | UV Active. Yellow spot. More polar due to loss of bulky t-butyl group. |
| 2-Nitro-5-fluorophenol | Hydrolysis Byproduct | < 0.10 (Baseline) | UV Active. Often streaks without acid in eluent. |
*Note: The "De-butylated" impurity is rare in this specific synthesis but serves as a polarity marker. The t-butyl group significantly increases lipophilicity (
The "Ortho-Effect" on Polarity
Researchers should note that ortho-nitroanilines (like the target) are generally less polar (higher
-
Reasoning: The ortho position allows for an intramolecular hydrogen bond between the N-H proton and the nitro group oxygen. This "locks" the polarity internally, reducing interaction with the silica stationary phase.
-
Implication: If a para-isomer were formed (unlikely from 2,5-difluoro precursor), it would appear significantly lower on the TLC plate.
Experimental Workflow: Reaction Monitoring
Detailed steps to ensure self-validating results.
Step 1: Sample Preparation
-
Reaction Mixture: Take a 10
L aliquot from the reactor. Quench into 100 L of Ethyl Acetate/Water (1:1) in a mini-vial. Shake and let layers separate. Use the top organic layer for spotting. -
Reference Standard: Dissolve ~5 mg of pure 2,5-difluoronitrobenzene in 1 mL EtOAc.
Step 2: Plate Spotting (Co-Spotting Technique)
Spot the TLC plate at three positions:
-
Lane 1: Starting Material (SM) Reference.
-
Lane 2: Co-spot (SM + Reaction Mixture). Critical for detecting unreacted SM hidden under product tailing.
-
Lane 3: Reaction Mixture.
Step 3: Elution & Analysis
-
Develop in 9:1 Hexane:EtOAc .
-
Dry the plate with a warm air stream.
-
Visual Inspection: Circle the yellow product spot.
-
UV Inspection (254 nm): Look for the high
dark spot of the starting material. -
Completion Criteria: The reaction is deemed complete when the SM spot (Lane 1 & 3) is invisible or <1% intensity relative to the product.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Streaking/Tailing | Acidic phenols or amine overload. | Add 1% Triethylamine (TEA) to the mobile phase to sharpen amine spots. |
| New Spot at | Bis-substitution (rare). | Check stoichiometry. If excess amine is used at high temp, displacement of the second fluoride is possible. |
| No Separation | Eluent too polar. | Switch from 4:1 to 9:1 or 100% Toluene. |
References
-
Nucleophilic Arom
) Mechanism:-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412. Link
-
- Synthesis of Fluorinated Nitroanilines: Journal of Medicinal Chemistry often cites this class of intermediates for kinase inhibitors. See: "Structure-Activity Relationships of Anilinoquinazoline Inhibitors." [General Reference for Class]
- Regioselectivity in Difluoronitrobenzenes: Research on the activation of ortho vs meta fluorines confirms the exclusive displacement at the ortho position in 2,5-difluoronitrobenzene systems.
Sources
Technical Guide: Elemental Analysis & Purity Verification for N-tert-butyl-4-fluoro-2-nitroaniline
Executive Summary & Application Context
N-tert-butyl-4-fluoro-2-nitroaniline (CAS: 239080-03-6) is a critical fluorinated intermediate used in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and anti-infective agents.
Accurate elemental analysis (EA) of this compound is chemically challenging due to the simultaneous presence of a fluorine atom (which attacks silica combustion tubes) and a nitro group (which can lead to incomplete reduction of nitrogen oxides). This guide compares the theoretical composition against three analytical methodologies: Automated Microanalysis (CHNS), Oxygen Flask Combustion (Schöniger), and High-Resolution Mass Spectrometry (HRMS), providing a validated roadmap for purity verification.
Theoretical Framework: The Calculation
Before experimental validation, the theoretical elemental composition must be established with high precision.
Compound: N-tert-butyl-4-fluoro-2-nitroaniline
Molecular Formula:
Atomic Weights (IUPAC Standard):
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Fluorine (F): 18.998 g/mol
-
Nitrogen (N): 14.007 g/mol
-
Oxygen (O): 15.999 g/mol
Step-by-Step Calculation:
-
Total Molecular Weight (MW):
-
Percentage Composition:
-
%C:
-
%H:
-
%N:
-
%F:
-
Comparative Guide: Analytical Methodologies
This section objectively compares the three primary methods for verifying the composition of fluorinated nitro-compounds.
Method A: Automated Dynamic Flash Combustion (CHNS)
Best For: Routine determination of C, H, and N.
The Challenge: Fluorine reacts with quartz combustion tubes to form volatile
Method B: Oxygen Flask Combustion (Schöniger Method)
Best For: Direct quantitative determination of Fluorine . Mechanism: The sample is burned in a pure oxygen atmosphere within a sealed flask.[1] The gases are absorbed into a solution (typically NaOH), and the fluoride ions are quantified via Ion Chromatography (IC) or Thorium Nitrate titration. Why it wins for F: Unlike CHNS analyzers, which infer F or ignore it, this method directly measures the halogen content.
Method C: High-Resolution Mass Spectrometry (HRMS)
Best For: Molecular formula confirmation (Identity).
Limitation: It provides exact mass (
Performance Data Comparison Table
| Feature | Automated CHNS (with Additives) | Schöniger Flask + IC | HRMS (Orbitrap/Q-TOF) |
| Target Elements | C, H, N (S) | F, Cl, Br, I, S | Molecular Ion ( |
| Precision | |||
| Fluorine Handling | Indirect (Requires trapping) | Direct (Quantitative) | Indirect (Isotope pattern) |
| Sample Req. | 1–3 mg | 10–20 mg | |
| Throughput | High (5 mins/sample) | Low (30 mins/sample) | High |
| Cost per Run | Low | Medium (Labor intensive) | High (Capital cost) |
Experimental Protocols
Protocol 1: Handling Fluorine Interference in CHN Analysis
To be used with Thermo FlashSmart or Elementar vario systems.
-
Calibration: Calibrate the instrument using a fluorinated standard (e.g., 4-fluorobenzoic acid) rather than standard acetanilide to account for flow dynamics of fluorinated gases.
-
Sample Preparation: Weigh 2.0 mg of N-tert-butyl-4-fluoro-2-nitroaniline into a tin capsule.
-
Additive Addition: Add 10–15 mg of Tungsten(VI) Oxide (
) or a proprietary fluorine scavenger directly into the capsule.-
Reasoning:
aids combustion and helps bind fluorine, preventing it from etching the quartz reactor wall.
-
-
Combustion: Run at 950°C with a high oxygen boost (5 seconds) to ensure complete oxidation of the tert-butyl group and the nitro ring.
-
Reduction: Ensure the copper reduction reactor is active (650°C) to fully convert
species (from the nitro group) back to gas.
Protocol 2: Schöniger Flask Combustion for Fluorine
The "Gold Standard" for quantifying the 8.95% Fluorine content.
-
Preparation: Cut ashless filter paper into a "flag" shape. Weigh 10 mg of sample onto the paper and fold it to enclose the sample.
-
Absorbent: Add 10 mL of 0.1 M NaOH (or suitable buffer) to a 500 mL thick-walled iodine flask.
-
Ignition: Flush the flask with pure Oxygen for 30 seconds. Quickly insert the stopper (holding the platinum basket with the sample) and ignite (infrared or electrical ignition).
-
Absorption: Invert the flask immediately and shake for 20 minutes to allow combustion gases (
, ) to absorb into the liquid. -
Quantification: Analyze the solution using Ion Chromatography (IC) with a conductivity detector, using a standard fluoride curve.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct analysis path based on the specific data requirement (Purity vs. Identity vs. Halogen Content).
Caption: Analytical workflow for fluorinated nitro-anilines, selecting methods based on specific purity or compositional targets.
Data Interpretation & Acceptance Criteria
For publication in top-tier journals (e.g., J. Org. Chem., J. Med.[2] Chem.), the experimental values must fall within
Example Report: "Pass" vs. "Fail"
| Element | Theoretical (%) | Experimental (Pass) | Experimental (Fail - Common Errors) | Diagnosis of Failure |
| Carbon | 56.60 | 56.45 | 55.10 | Incomplete combustion (soot formation). |
| Hydrogen | 6.17 | 6.20 | 6.80 | Sample not dried; solvent/water retention. |
| Nitrogen | 13.20 | 13.15 | 12.50 | Incomplete reduction of nitro group ( |
| Fluorine | 8.95 | 8.80 (via Flask) | N/A (CHN) | Requires separate analysis. |
Troubleshooting Tip: If Carbon is consistently low, ensure the combustion temperature is
References
-
Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link
-
Elementar. (n.d.). CHNS analysis of fluorinated samples.[3][4][5] Technical Note. Link
-
American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Link
-
Exeter Analytical. (n.d.). The Schöniger Procedure: A Safe and Reproducible Combustion System.[6][7]Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 239080-03-6 (N-tert-Butyl-4-fluoro-2-nitroaniline).Link
Sources
- 1. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 2. escazuvillage.com [escazuvillage.com]
- 3. CHNS analysis of fluorinated samples - Elementar [elementar.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. eai1.com [eai1.com]
- 7. Oxygen Flask Combustion Unit - Orlab Instruments Pvt. Ltd. [orlabindia.com]
Safety Operating Guide
N-tert-butyl-4-fluoro-2-nitroaniline proper disposal procedures
N-tert-butyl-4-fluoro-2-nitroaniline: Comprehensive Safety and Disposal Protocol
As a Senior Application Scientist, ensuring the safe handling and disposal of fluorinated nitroaromatics is paramount. N-tert-butyl-4-fluoro-2-nitroaniline (CAS: 239080-03-6)[1] is a highly specialized intermediate utilized in drug development and advanced organic synthesis. Due to the presence of both a nitro group and a fluorine atom on the aniline ring, this compound presents unique toxicological and environmental challenges. Improper disposal can lead to the release of persistent organic pollutants and highly toxic decomposition gases into the environment.
This guide provides a self-validating, step-by-step operational plan for the proper segregation, cleanup, and thermal destruction of N-tert-butyl-4-fluoro-2-nitroaniline, designed to build laboratory safety and meet stringent environmental regulations.
Chemical Profile & Hazard Assessment
To formulate an effective disposal strategy, we must first quantify the physicochemical risks. The following table summarizes the critical data driving our disposal methodology:
| Parameter | Specification |
| Chemical Name | N-tert-butyl-4-fluoro-2-nitroaniline |
| CAS Number | 239080-03-6[1] |
| Molecular Formula | C10H13FN2O2 |
| Primary Hazards | Skin/Eye Irritant (Cat 2), Suspected Mutagen, Aquatic Toxicity[2] |
| EPA Waste Code (Analog) | P077 (Analogous to p-Nitroaniline) / Characteristic Toxic Waste[3] |
| Thermal Destruction Temp | 820°C – 1,600°C (Rotary Kiln)[4] |
| Hazardous Byproducts | Nitrogen Oxides (NOx), Hydrogen Fluoride (HF), Carbon Monoxide[5] |
Mechanistic Rationale for Disposal Choices
In chemical waste management, protocols must be driven by molecular causality rather than rote memorization.
-
Why Thermal Destruction (Incineration)? Basic chemical neutralization (such as alkaline hydrolysis) is ineffective and potentially dangerous for complex nitroanilines, as it can yield equally toxic secondary anilines. Thermal destruction is the only method that guarantees the complete cleavage of the resilient C-N and C-F bonds.
-
The Necessity of Alkaline Scrubbers: When subjected to high heat, the fluorine and nitro substituents decompose into Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx)[5]. HF is highly corrosive and toxic. Therefore, the incinerator must be equipped with an afterburner and a wet alkaline scrubber system to neutralize these acidic exhaust gases before atmospheric release[4].
-
Dust Mitigation: Nitroaniline derivatives in powder form can generate explosive dust clouds. Spill response protocols must explicitly include dampening the solid with water prior to mechanical collection to eliminate electrostatic ignition risks[6].
Step-by-Step Operational Protocols
Phase 1: Routine Laboratory Waste Segregation & Packaging
Every protocol must be a self-validating system. Prevent cross-contamination by isolating fluoronitroaniline waste at the point of generation.
-
Segregation: Do not mix N-tert-butyl-4-fluoro-2-nitroaniline waste with strong oxidizers, strong acids, or combustible solvents. Keep solid powder waste separate from liquid solvent mixtures[5].
-
Containment: Place solid waste (including contaminated PPE, weigh boats, and filter papers) into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.
-
Labeling: Affix a hazardous waste label immediately. Designate the contents as "Hazardous Waste - Toxic Solid, Organic, n.o.s. (Contains N-tert-butyl-4-fluoro-2-nitroaniline)."
-
Storage: Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight and heat sources until commercial pickup.
Phase 2: Spill Response & Decontamination
In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental discharge.
-
Isolation: Evacuate non-essential personnel from the area. Don appropriate PPE, including a NIOSH-approved particulate respirator (N95 or higher), chemical-resistant gloves (e.g., nitrile), and safety goggles[5].
-
Dust Suppression: Gently dampen the spilled powder with a fine mist of water. Do not dry sweep. Dry sweeping generates airborne dust which poses an inhalation hazard and a potential deflagration risk[6].
-
Mechanical Collection: Use non-sparking tools to scoop the dampened material into a dedicated hazardous waste container.
-
Surface Decontamination: Wash the affected surface thoroughly with soap and water. Collect all rinsate using absorbent pads and dispose of them as solid hazardous waste. Do not allow rinsate to enter the municipal drain system[2].
Phase 3: Commercial Thermal Destruction
Entrust final disposal only to a licensed hazardous waste management facility capable of handling halogenated nitroaromatics[2].
-
Primary Combustion: The waste is introduced into a rotary kiln incinerator operating at temperatures between 820°C and 1,600°C[4].
-
Secondary Combustion: Volatilized gases pass through an afterburner to ensure the absolute destruction of any residual organic fragments.
-
Exhaust Scrubbing: The exhaust gas is routed through a wet alkaline scrubber to precipitate fluoride ions and neutralize NOx emissions, ensuring compliance with EPA clean air regulations.
Waste Management & Incineration Workflow
Workflow for the segregation, packaging, and thermal destruction of fluoronitroaniline waste.
References
-
Title: 4-Nitroaniline | C6H6N2O2 | CID 7475 Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
-
Title: p-Nitroaniline Safety Data Sheet Source: West Liberty University URL: [Link]
Sources
- 1. 239080-03-6|N-tert-Butyl-4-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 4. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
